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Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Indazoles The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The -OCF₃ group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, making it a highly desirable feature in modern drug design. This guide provides an in-depth analysis of the physicochemical properties of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole , a key intermediate for the synthesis of novel therapeutics. While specific experimental data for this compound is limited, this document outlines its predicted characteristics based on the established behavior of its constituent functional groups and provides detailed protocols for its empirical determination.

Molecular Structure and Key Physicochemical Descriptors

The unique arrangement of functional groups in 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole dictates its chemical behavior and potential applications. The N-methylation at the 1-position influences its solubility and metabolic profile, while the 3-iodo substituent serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The 6-(trifluoromethoxy) group significantly impacts its lipophilicity and electronic properties.

PropertyPredicted/Known ValueSource
Molecular Formula C₉H₆F₃IN₂ON/A
Molecular Weight 342.06 g/mol N/A
CAS Number 1823529-94-7[1]
Predicted LogP ~3.5-4.5Inferred from related structures
Predicted pKa (basic) ~1-2Inferred from related structures[2]
Predicted pKa (acidic) N/AN/A
Physical Form Likely a solid at room temperatureInferred from related structures[3]

Synthesis and Structural Elucidation: A Proposed Pathway

The synthesis of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole can be envisioned through a multi-step process, leveraging established methodologies for indazole formation and functionalization.

Synthesis_Pathway A Substituted o-toluidine B 6-(trifluoromethoxy)-1H-indazole A->B Diazotization & Cyclization C 1-methyl-6-(trifluoromethoxy)-1H-indazole B->C N-Methylation D 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole C->D Iodination

Caption: Proposed synthetic workflow for the target compound.

A plausible synthetic route begins with the cyclization of a suitably substituted o-toluidine to form the 6-(trifluoromethoxy)-1H-indazole core. Subsequent N-methylation, likely with an agent such as methyl iodide or dimethyl sulfate, would yield 1-methyl-6-(trifluoromethoxy)-1H-indazole. The final step involves a regioselective iodination at the C3 position, a common transformation for indazoles.

Experimental Protocols for Physicochemical Characterization

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. This protocol is designed to establish the equilibrium solubility of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole in an aqueous buffer, which is critical for predicting its oral bioavailability and for designing appropriate formulations.

Methodology:

  • Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of solid 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole to a series of glass vials containing a known volume of the PBS buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Processing: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration/Centrifugation: To remove any remaining microscopic particles, either centrifuge the supernatant at high speed or filter it through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration and the initial volume of the buffer.

Solubility_Workflow start Start: Excess solid in buffer equilibration Equilibration (Shaking at constant T) start->equilibration settling Settling of undissolved solid equilibration->settling sampling Collect supernatant settling->sampling separation Centrifugation / Filtration sampling->separation analysis HPLC Quantification separation->analysis end Result: Aqueous Solubility analysis->end

Caption: Workflow for aqueous solubility determination.
Protocol 2: Stability Assessment via Forced Degradation Studies

Rationale: Forced degradation studies are crucial for identifying potential degradation pathways and for developing stability-indicating analytical methods. This protocol exposes the compound to a range of stress conditions to assess its intrinsic stability.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Distribute aliquots of the stock solution into separate vials and subject them to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, and 48 hours) for each stress condition.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

  • Data Interpretation: Quantify the amount of the parent compound remaining at each time point to determine the rate and extent of degradation under each condition.

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a characteristic singlet for the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.

    • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The signals for the carbon bearing the trifluoromethoxy group and the iodinated carbon will be of particular diagnostic value.

    • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the -OCF₃ group, confirming its presence.

  • Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-F and C-O bonds of the trifluoromethoxy group.

Conclusion: A Versatile Building Block with Promising Potential

3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole represents a highly valuable and versatile building block for the synthesis of novel, fluorinated drug candidates. Its predicted physicochemical properties, particularly its enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy group, make it an attractive starting point for drug discovery programs. The presence of the 3-iodo group provides a convenient handle for further structural elaboration, enabling the exploration of a broad chemical space. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and related compounds, facilitating their advancement in the drug development pipeline.

References

  • Catalan, J., et al. (1995). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Journal of the American Chemical Society.
  • NextSDS. (n.d.). 3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE — Chemical Substance Information. Retrieved from [Link]

  • Wang, X., et al. (2012).
  • Gaikwad, D.D., et al. (2013). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Der Pharma Chemica.
  • Wang, Y., et al. (2022). A Straightforward Approach to Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor. The Journal of Organic Chemistry.
  • MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions.
  • Katritzky, A. R., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
  • Journal of Organic and Pharmaceutical Chemistry. (2022). N-Difluoromethylindazoles.
  • ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles.
  • PubChem. (n.d.). 3H-Indazole. Retrieved from [Link]

  • Semantic Scholar. (2021).
  • Organic Syntheses. (2020).
  • PubChemLite. (n.d.). 3-iodo-6-methyl-1h-indazole (C8H7IN2). Retrieved from [Link]

  • SciSpace. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i.
  • ACS Publications. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Iodo-6-methoxy-1-methyl-1H-indazole — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • AWS. (n.d.). Supporting Information. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-Io...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation of this and related molecules. While a complete, experimentally verified spectrum for this specific molecule is not publicly available, this guide constructs a robust prediction based on extensive data from analogous structures and established substituent effects.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the chemist's arsenal for the unambiguous determination of molecular structure. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed map of the chemical environment, connectivity, and stereochemistry of the analyte. For professionals in drug discovery and development, mastering the interpretation of NMR spectra is not merely an academic exercise but a critical component of confirming molecular identity, assessing purity, and understanding structure-activity relationships.

This guide focuses on the structural analysis of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole, a molecule of interest in medicinal chemistry due to the prevalence of the indazole scaffold in pharmacologically active compounds. The strategic placement of iodo, methyl, and trifluoromethoxy substituents presents a unique set of spectral features that, when correctly interpreted, provide a definitive structural fingerprint.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole in a common deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl group. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents and their positions on the indazole ring.

  • N-Methyl Protons (H-1') : The protons of the methyl group attached to the N1 position are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm . This chemical shift is characteristic of N-methyl groups in heterocyclic systems.

  • Aromatic Protons (H-4, H-5, H-7) : The three protons on the benzene ring of the indazole core will each give rise to a distinct signal. Their predicted chemical shifts and multiplicities are as follows:

    • H-7 : This proton is situated between the N-methyl group and the trifluoromethoxy group. It is expected to be a doublet, appearing around 7.6-7.8 ppm . The coupling will be with H-5, with a typical ortho coupling constant (³J) of approximately 8.5-9.0 Hz.

    • H-5 : This proton is ortho to the trifluoromethoxy group and meta to the fused pyrazole ring. It is predicted to appear as a doublet of doublets (dd) in the range of 7.1-7.3 ppm . It will exhibit a large ortho coupling to H-7 and a smaller meta coupling to H-4.

    • H-4 : This proton is ortho to the iodine atom at position 3. It is expected to be a small doublet or a singlet-like peak around 7.4-7.6 ppm , with a small meta coupling to H-5.

The trifluoromethoxy group (-OCF₃) is a moderate electron-withdrawing group, which will influence the chemical shifts of the nearby protons.[1]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts for 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole are as follows:

  • N-Methyl Carbon (C-1') : The carbon of the N-methyl group is expected to resonate in the upfield region, around 35-40 ppm .

  • Indazole Ring Carbons :

    • C-3 : The carbon bearing the iodine atom will be significantly shielded due to the heavy atom effect of iodine. Its signal is predicted to be in the range of 90-100 ppm .

    • C-3a and C-7a : These are the two quaternary carbons at the ring junction. C-7a is generally found at a higher frequency than C-3a in N1-substituted indazoles.[2] Predicted shifts are approximately 140-142 ppm for C-7a and 123-125 ppm for C-3a.

    • C-4, C-5, and C-7 : These protonated aromatic carbons will appear in the typical aromatic region. Their predicted shifts are: C-4 at 120-122 ppm , C-5 at 115-118 ppm , and C-7 at 110-112 ppm .

    • C-6 : The carbon attached to the trifluoromethoxy group will be deshielded and is expected around 148-152 ppm .

  • Trifluoromethoxy Group Carbons :

    • -OCF₃ : The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). This signal is expected in the region of 120-124 ppm , with a large coupling constant of approximately 255-260 Hz.[3]

Summary of Predicted NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
N-CH₃3.8 - 4.0s35 - 40
H-47.4 - 7.6d or s120 - 122
H-57.1 - 7.3dd115 - 118
H-77.6 - 7.8d110 - 112
C-3--90 - 100
C-3a--123 - 125
C-6--148 - 152
C-7a--140 - 142
-OCF₃--120 - 124 (q, ¹JCF ≈ 255-260 Hz)

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
  • Ensure complete dissolution by gentle vortexing or sonication. If the sample is not fully soluble, filter the solution through a small plug of glass wool directly into a clean NMR tube.[4]

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) for optimal resolution and sensitivity.
  • Tune and match the probe for the respective nucleus (¹H or ¹³C).
  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the signals in the ¹H spectrum.
  • Perform peak picking for both ¹H and ¹³C spectra.

Molecular Structure and NMR Assignment Correlation

The following diagram illustrates the structure of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole with atom numbering corresponding to the NMR assignments discussed.

Caption: Molecular structure of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole with atom numbering.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole. By leveraging data from structurally related compounds and fundamental NMR principles, a comprehensive spectral interpretation has been constructed. The provided experimental protocol offers a robust starting point for the acquisition of high-quality NMR data for this and similar molecules. For researchers in drug discovery and development, a thorough understanding of these spectroscopic techniques is indispensable for the confident structural characterization of novel chemical entities.

References

  • Bruker. (n.d.). NMR Spectrometer. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claramunt, R. M., López, C., Elguero, J., & Begtrup, M. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.
  • PubChem. (n.d.). Indazole. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
  • López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.
  • Field, L. D., & Sternhell, S. (Eds.). (2012). Analytical NMR. John Wiley & Sons.
  • Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • European Bioinformatics Institute. (n.d.). Nuclear Magnetic Resonance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR spectroscopy. Retrieved from [Link]

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Foundational

crystal structure and X-ray diffraction of 3-iodo indazole derivatives

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-Iodo Indazole Derivatives Authored by: Gemini, Senior Application Scientist Introduction: The Privileged Scaffold in Drug Discovery Indazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-Iodo Indazole Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold in Drug Discovery

Indazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, a core molecular structure that is capable of binding to a wide range of biological targets.[1][2] These nitrogen-containing heterocyclic compounds are integral to numerous natural products and synthetic drugs, demonstrating a vast array of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The 1H-indazole tautomer is generally more thermodynamically stable and thus more predominant than the 2H-indazole form.[4]

The functionalization of the indazole core is a primary strategy in the development of novel therapeutics.[3] Specifically, the introduction of an iodine atom at the C3 position yields 3-iodo indazole derivatives. This modification is of paramount importance for two reasons:

  • Modulation of Biological Activity: The iodine atom can participate in halogen bonding, a non-covalent interaction that can significantly influence drug-receptor binding affinity and specificity.

  • Synthetic Versatility: The carbon-iodine bond serves as a highly effective synthetic handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of diverse and complex molecular architectures.[5][6]

To rationally design and optimize these drug candidates, a precise understanding of their three-dimensional structure at the atomic level is indispensable. Single-crystal X-ray diffraction is the definitive method for obtaining this information, providing unambiguous determination of molecular conformation, geometry, and intermolecular interactions that govern the packing of molecules in the solid state.[7][8] This guide provides a comprehensive overview of the entire workflow, from the synthesis and crystallization of 3-iodo indazole derivatives to the collection and analysis of X-ray diffraction data.

Part 1: Synthesis and Crystallization of 3-Iodo Indazole Derivatives

Regioselective Synthesis

The synthesis of 3-iodo indazoles is most commonly achieved through the direct electrophilic iodination of the indazole scaffold. The C3 position of the indazole ring is particularly susceptible to electrophilic substitution.[9][10]

Causality Behind the Protocol:

The reaction is typically performed using molecular iodine (I₂) as the iodine source in the presence of a base. The base (e.g., potassium carbonate, potassium hydroxide) plays a crucial role by deprotonating the indazole ring, generating an indazolide anion. This anion is a significantly more potent nucleophile than the neutral indazole, facilitating the electrophilic attack on the iodine molecule to regioselectively form the C-I bond at the C3 position.[6] The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is strategic as it effectively solvates the cationic counter-ion (e.g., K⁺) and provides a suitable medium for the reaction.[10]

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole
  • Preparation: To a round-bottom flask, add the parent 1H-indazole derivative (1.0 equivalent).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 10 mL per gram of indazole).[10]

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 equivalents) to the solution and stir the resulting suspension at room temperature for 15-20 minutes.[10]

  • Iodination: Add molecular iodine (I₂) (1.2 equivalents) portion-wise to the mixture. The reaction is exothermic and the color will change to a deep brown.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 1:1 hexane/ethyl acetate).[10]

  • Workup: Upon completion, pour the reaction mixture into cold deionized water. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Purification: The crude product can be dried under vacuum and further purified by recrystallization from a suitable solvent such as ethanol.[10]

The Art of Crystallization

Obtaining high-quality single crystals is the most critical and often rate-limiting step in X-ray crystallography.[7] The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice. Amorphous or poorly crystalline materials will not produce the sharp diffraction patterns necessary for structure determination.[11]

Key Crystallization Techniques for Organic Compounds:
  • Slow Solvent Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks. This gradual increase in concentration promotes the formation of a limited number of crystal nuclei, which can then grow to a suitable size (ideally >20 µm in all dimensions).[12]

  • Vapor Diffusion (Hanging/Sitting Drop): This technique, borrowed from protein crystallography, can be adapted for small molecules.[11] A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility of the compound, inducing crystallization.

  • Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent. A layer of an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

Choosing the Right Conditions:

The selection of solvents is paramount. A good starting point is a solvent in which the compound has moderate solubility. Highly soluble compounds may precipitate too quickly, leading to amorphous powder, while poorly soluble compounds may not crystallize at all. A systematic screening of different solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene) and solvent mixtures is often necessary.

Part 2: Single-Crystal X-ray Diffraction Workflow

The following diagram illustrates the comprehensive workflow for determining the crystal structure of a 3-iodo indazole derivative.

G Figure 1: X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Analysis Synthesis Synthesis of 3-Iodo Indazole Purification Purification (Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Screening Crystal Screening (Diffraction Quality) Mounting->Screening Data_Collection Full Diffraction Data Collection Screening->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: A flowchart of the X-ray crystallography process.

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop). The crystal is then placed on the diffractometer in a stream of cold nitrogen gas (typically 100-120 K).

    • Expert Insight: Cryo-cooling is essential. It minimizes the thermal vibration of atoms and significantly reduces radiation damage from the X-ray beam, resulting in a higher-resolution diffraction pattern and a more accurate final structure.[12]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly from a Molybdenum or Copper source).[12] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each spot in the pattern corresponds to the constructive interference of X-rays scattered by specific planes of atoms within the crystal lattice, as described by Bragg's Law.

Structure Solution and Refinement
  • Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and apply corrections for experimental factors.

  • Structure Solution: The primary challenge in crystallography is the "phase problem." While the intensities of the diffracted beams are measured, their phase information is lost. For small molecules like indazole derivatives, this is typically solved using direct methods, a mathematical approach that uses statistical relationships between intensities to derive initial phase estimates.

  • Structure Refinement: The initial atomic model generated from the structure solution is refined using a least-squares algorithm. This process iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.

  • Validation: The quality of the final structure is assessed using several metrics. The most common is the R1 factor , which is a measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is generally considered excellent for small molecule structures.

Part 3: Analysis of 3-Iodo Indazole Crystal Structures

The solved crystal structure provides a wealth of information. Beyond confirming the molecular connectivity, it reveals the precise three-dimensional arrangement of atoms and the subtle intermolecular forces that dictate the crystal packing.

Molecular Geometry

Analysis of the structure provides precise measurements of bond lengths, bond angles, and torsion angles. For instance, the planarity of the indazole ring system can be confirmed, and any deviations caused by bulky substituents can be quantified.[13]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. Understanding these interactions is crucial for fields like crystal engineering and polymorph screening in the pharmaceutical industry.[7]

  • Hydrogen Bonding: In N-H indazoles, the N-H group is a strong hydrogen bond donor, and the pyrazolic N2 atom is a strong acceptor. This often leads to the formation of robust hydrogen-bonded chains or dimers in the crystal lattice.[14]

  • Halogen Bonding: The iodine atom at the C3 position is an effective halogen bond donor. The electropositive region on the iodine (the σ-hole) can interact favorably with Lewis bases like oxygen or nitrogen atoms from neighboring molecules.

  • π-π Stacking: The aromatic indazole rings can stack on top of each other, contributing to the stability of the crystal packing.

The following diagram illustrates common intermolecular interactions that stabilize the crystal lattice of 3-iodo indazole derivatives.

G Figure 2: Key Intermolecular Interactions cluster_halogen node_A Molecule A (3-Iodo Indazole) node_B Molecule B (Neighbor) node_A->node_B Hydrogen Bond (N-H···N) node_C Molecule C (Neighbor) node_A->node_C π-π Stacking (Ring-Ring) node_D Molecule D (Neighbor) node_A->node_D Halogen Bond (C-I···N/O)

Caption: Common non-covalent interactions in indazole crystals.

Example Crystallographic Data

The following table summarizes representative crystallographic data for a substituted indazole derivative, illustrating the typical parameters reported in a crystallographic study.

ParameterValueReference
Chemical FormulaC₃H₅N₂⁺·C₁₀H₆NO₄⁻[15]
Formula Weight273.25[15]
Crystal SystemMonoclinic[15]
Space GroupP2₁/c[15]
a (Å)9.8750 (7)[15]
b (Å)18.0543 (15)[15]
c (Å)7.0942 (5)[15]
β (°)100.955 (7)[15]
Volume (ų)1241.75 (16)[15]
Z4[15]
Final R1 [I > 2σ(I)]0.053[15]

Conclusion

Single-crystal X-ray diffraction is an unparalleled technique for elucidating the precise three-dimensional structure of 3-iodo indazole derivatives.[16] This detailed structural knowledge is not merely an academic exercise; it is a critical component of modern drug discovery. It allows researchers to understand structure-activity relationships (SAR), validate synthetic products, and provides the foundational data for computational modeling and rational drug design. The workflow, while requiring expertise and patience, particularly in the crystallization stage, yields definitive structural information that accelerates the journey from a promising molecular scaffold to a potential therapeutic agent.

References

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Monteiro, A., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(9), 10936-10952. Available from: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Bao, M., et al. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 7(1), 15-18. Available from: [Link]

  • ResearchGate. (2026, February 7). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. Request PDF. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • Bao, M., et al. (2004). Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. Organic Letters, 6(6), 1037-1040. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5108. Available from: [Link]

  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Available from: [Link]

  • Maccioni, E., et al. (2010). Synthesis and biological evaluation of new indazole derivatives. ARKIVOC, 2010(10), 163-177. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2686. Available from: [Link]

  • Inamdar, S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2568. Available from: [Link]

  • Gaikwad, D. D., & Bapurao, B. W. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Der Pharma Chemica, 2(3), 211-216. Available from: [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1869. Available from: [Link]

  • Al-Mokhanam, A. A., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 27(18), 5891. Available from: [Link]

  • Candeias, M. M., et al. (2010). Biomedical Importance of Indoles. Current Organic Chemistry, 14(1), 81-101. Available from: [Link]

  • Mohamed, S. K., et al. (2014). Crystal structure of 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o969–o970. Available from: [Link]

  • Khan, I., et al. (2025). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules, 30(21), 4872. Available from: [Link]

  • Panneerselvam, T., & Rather, B. A. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics, 9(2), 1-10. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Electronic Effects of the 6-Trifluoromethoxy Group on Indazole Scaffolds

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Convergence of a Privileged Scaffold and a "Super Halogen" In the landscape of medi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of a Privileged Scaffold and a "Super Halogen"

In the landscape of medicinal chemistry, the indazole scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic aromatic system, consisting of a fused benzene and pyrazole ring, offers a versatile template for drug design, engaging in a range of interactions with biological targets.[4][5] The tautomeric nature of the indazole ring, primarily existing as the 1H- and 2H-forms, further enriches its chemical diversity and potential for nuanced molecular design.[6][7] The stability of the 1H-tautomer is generally greater than the 2H-tautomer.[6] Indazole and its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][4]

Parallel to the rise of privileged scaffolds, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery.[8][9] Among these, the trifluoromethoxy (OCF3) group has garnered significant attention for its unique electronic and physicochemical properties.[8][10] Often referred to as a "super-halogen," the OCF3 group is a potent electron-withdrawing substituent with a significant impact on a molecule's lipophilicity, metabolic stability, and receptor binding affinity.[8][9] Its electronic influence is a complex interplay of a strong electron-withdrawing inductive effect and a weaker resonance-donating effect from the oxygen lone pairs, which is attenuated by the fluorine atoms.[10]

This technical guide provides a comprehensive analysis of the electronic effects of incorporating a trifluoromethoxy group at the 6-position of the indazole scaffold. We will explore how this "super-halogen" substituent modulates the fundamental properties of the indazole ring system, including its acidity, reactivity, and spectroscopic characteristics. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the 6-trifluoromethoxyindazole scaffold in the design of next-generation therapeutics.

Deconstructing the Electronic Influence of the 6-Trifluoromethoxy Group

The introduction of a trifluoromethoxy group at the 6-position of the indazole ring is anticipated to profoundly alter its electronic landscape. This influence can be dissected into its impact on the scaffold's acidity (pKa), its reactivity in chemical transformations, and its spectroscopic signatures.

Impact on Acidity (pKa): A Quantitative Analysis

The indazole scaffold possesses both a weakly acidic proton on N1 (pKa ≈ 13.86) and a weakly basic N2 atom (pKa of the conjugate acid ≈ 1.04).[11][12] The electron-withdrawing nature of the 6-OCF3 group is expected to significantly increase the acidity of the N1-H proton and decrease the basicity of the N2 atom.

The magnitude of this effect can be predicted by examining the Hammett substituent constants (σ) for the trifluoromethoxy group. These empirically derived constants quantify the electronic effect of a substituent on a benzene ring.

ParameterValueDescription
σm 0.38 - 0.39Quantifies the electronic effect from the meta position, primarily through inductive effects.[10]
σp 0.35 - 0.36Quantifies the electronic effect from the para position, reflecting a combination of inductive and resonance effects.[10]
F (Field/Inductive) 0.39Represents the inductive electron-withdrawing effect.[10]
R (Resonance) -0.04Represents the weak resonance electron-donating effect.[10]

For the 6-position of the indazole ring, the electronic effect of the OCF3 group will be a combination of its meta- and para-like influences on the different atoms of the bicyclic system. The strong inductive effect (F = 0.39) will dominate, leading to a significant stabilization of the indazolide anion formed upon deprotonation of N1. This stabilization will lower the pKa of the N1-H, making it a stronger acid. Conversely, the electron-withdrawing nature of the 6-OCF3 group will destabilize the positive charge on the protonated N2, thereby decreasing its basicity.

  • Predicted pKa of 6-Trifluoromethoxy-1H-indazole (N1-H): We can anticipate a decrease of 1-2 pKa units compared to unsubstituted indazole, placing it in the range of 11.8 - 12.8 . This is based on the observed pKa shifts in other heterocyclic systems upon introduction of strongly electron-withdrawing groups.[3][13]

  • Predicted pKa of the Conjugate Acid of 6-Trifluoromethoxy-1H-indazole (protonation at N2): A decrease of 1-2 pKa units is also expected, resulting in a predicted pKa in the range of -1.0 to 0.0 .

This enhanced acidity of the N1 proton has significant implications for its reactivity, particularly in N-alkylation reactions, as it will facilitate deprotonation under milder basic conditions.

Modulation of Chemical Reactivity

The electron-withdrawing 6-OCF3 group is expected to deactivate the indazole ring towards electrophilic aromatic substitution and activate it towards nucleophilic aromatic substitution.

  • Electrophilic Aromatic Substitution: Indazoles typically undergo electrophilic substitution on the benzene ring.[10] The strong deactivating effect of the 6-OCF3 group will make these reactions more challenging, requiring harsher conditions. The directing effect of the OCF3 group will likely favor substitution at the 5- and 7-positions.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the 6-OCF3 group will make the indazole ring more susceptible to nucleophilic attack, particularly if a leaving group is present at an activated position (e.g., the 7-position).

  • N-Alkylation Regioselectivity: The alkylation of indazoles can occur at either the N1 or N2 position, and the regioselectivity is influenced by both electronic and steric factors.[6][14] The increased acidity of the N1-H in 6-trifluoromethoxyindazole suggests that deprotonation will readily occur at this position, potentially favoring N1-alkylation under thermodynamic control. However, the kinetic site of alkylation (N2) may still be accessible, and the final product ratio will depend on the specific reaction conditions (base, solvent, electrophile).[6][14]

Spectroscopic Signatures: A Window into Electronic Perturbation

The electronic effects of the 6-OCF3 group will be readily observable in the NMR spectra of 6-trifluoromethoxyindazole.

  • ¹H NMR Spectroscopy: The protons on the benzene ring of the indazole scaffold will experience downfield shifts due to the electron-withdrawing nature of the OCF3 group. The H5 and H7 protons are expected to show the most significant downfield shifts. The chemical shift of the N1-H proton will also be influenced and is likely to appear at a higher chemical shift compared to unsubstituted indazole.

  • ¹³C NMR Spectroscopy: The carbon atoms of the benzene ring will also exhibit changes in their chemical shifts. The carbon atom directly attached to the OCF3 group (C6) will be significantly deshielded. The other carbon atoms in the ring will also experience downfield shifts, with the magnitude depending on their position relative to the substituent.

  • ¹⁹F NMR Spectroscopy: The three fluorine atoms of the trifluoromethoxy group will give rise to a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal will be sensitive to the electronic environment of the indazole ring and can serve as a useful probe for studying its interactions.

Synthetic Strategies for 6-Trifluoromethoxyindazole

A plausible synthetic route to 6-trifluoromethoxy-1H-indazole can be devised based on established methods for the synthesis of substituted indazoles.[1][11] A common strategy involves the cyclization of a substituted o-toluidine derivative.

G cluster_0 Synthesis of 6-Trifluoromethoxy-1H-indazole A 2-Methyl-4-nitrophenol B 1-Methoxy-2-methyl-4-nitrobenzene A->B 1. CH3I, K2CO3 C 2-Methyl-4-nitroaniline B->C 2. Fe, NH4Cl D 2-Methyl-4-(trifluoromethoxy)aniline C->D 3. NaNO2, HBF4 then heat (Sandmeyer-like) or Cu(I) trifluoromethoxide E 6-Trifluoromethoxy-1H-indazole D->E 4. NaNO2, HCl then SnCl2 or Na2SO3 (diazotization and reduction/cyclization)

Caption: Proposed synthetic workflow for 6-trifluoromethoxy-1H-indazole.

Experimental Protocol: Synthesis of 6-Trifluoromethoxy-1H-indazole

Step 1: Synthesis of 1-Methoxy-2-methyl-4-nitrobenzene

  • To a solution of 2-methyl-4-nitrophenol in acetone, add potassium carbonate.

  • Stir the mixture at room temperature and add methyl iodide dropwise.

  • Reflux the reaction mixture for 12-16 hours.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-methoxy-2-methyl-4-nitrobenzene.

Step 2: Synthesis of 2-Methyl-4-nitroaniline

  • To a solution of 1-methoxy-2-methyl-4-nitrobenzene in ethanol and water, add ammonium chloride and iron powder.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. After completion, filter the hot reaction mixture through celite and wash with ethanol.

  • Concentrate the filtrate and extract with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to get 2-methyl-4-nitroaniline.

Step 3: Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline This step is the most challenging and may require specialized reagents and conditions. Two potential approaches are:

  • Approach A (Sandmeyer-like reaction):

    • Diazotize 2-methyl-4-nitroaniline with sodium nitrite in the presence of a strong acid like HBF4.

    • Thermally decompose the resulting diazonium salt in the presence of a trifluoromethoxide source.

  • Approach B (Copper-mediated trifluoromethoxylation):

    • Convert the amino group of 2-methyl-4-nitroaniline to a suitable leaving group (e.g., a diazonium salt).

    • React the intermediate with a copper(I) trifluoromethoxide reagent.

Step 4: Synthesis of 6-Trifluoromethoxy-1H-indazole

  • Dissolve 2-methyl-4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

  • Stir the reaction mixture at low temperature for 1 hour.

  • To the cold diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid or a solution of sodium sulfite in water.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Neutralize the reaction mixture with a base and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 6-trifluoromethoxy-1H-indazole.

Experimental Workflow for pKa Determination

The pKa of 6-trifluoromethoxy-1H-indazole can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

G cluster_1 Workflow for pKa Determination A Prepare a solution of 6-trifluoromethoxyindazole of known concentration B Calibrate pH meter with standard buffers A->B C Titrate with a standardized solution of a strong base (e.g., NaOH) B->C D Record pH as a function of titrant volume C->D E Plot the titration curve (pH vs. volume) D->E F Determine the pKa from the half-equivalence point E->F

Caption: Experimental workflow for the determination of the pKa of 6-trifluoromethoxy-1H-indazole.

Implications for Drug Discovery and Design

The unique electronic profile of the 6-trifluoromethoxyindazole scaffold makes it a highly attractive building block in drug discovery.

  • Modulation of Physicochemical Properties: The OCF3 group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[9][15] However, the increased acidity of the N1-H may lead to higher aqueous solubility at physiological pH. This balance of lipophilicity and acidity provides a powerful tool for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

  • Enhancement of Target Binding: The electron-withdrawing nature of the 6-OCF3 group can influence the strength of hydrogen bonding interactions involving the indazole nitrogen atoms.[15] The more acidic N1-H can act as a stronger hydrogen bond donor, while the less basic N2 atom becomes a weaker hydrogen bond acceptor. These modulations can be exploited to optimize the binding affinity and selectivity of a drug for its target protein.

  • Metabolic Stability: The trifluoromethoxy group is generally more resistant to metabolic degradation compared to a methoxy group, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[9]

  • Kinase Inhibition: Indazole is a well-established scaffold for the development of protein kinase inhibitors.[16][17][18] The 6-trifluoromethoxy group can be strategically employed to modulate the binding of indazole-based inhibitors to the ATP-binding pocket of kinases, potentially leading to increased potency and selectivity.

Conclusion

The introduction of a trifluoromethoxy group at the 6-position of the indazole scaffold imparts a unique and powerful set of electronic properties. This "super-halogen" substituent significantly enhances the acidity of the N1-H proton, deactivates the ring towards electrophilic attack, and modulates the physicochemical properties of the molecule in a manner that is highly advantageous for drug design. A thorough understanding of these electronic effects, coupled with rational synthetic strategies, will enable medicinal chemists to fully harness the potential of the 6-trifluoromethoxyindazole scaffold in the development of novel and effective therapeutics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the exploration of this promising chemical space.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
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  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29).
  • The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects in Aryl Halides - Benchchem. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025, August 19).
  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Indazole as a privileged scaffold in drug discovery | CoLab. (2023, August 4).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.).
  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. | Sigma-Aldrich. (n.d.).
  • Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed. (2014, June 26).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18).
  • Indazole - Wikipedia. (n.d.).
  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
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  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchG
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition | The Journal of Organic Chemistry - ACS Public
  • Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL - EMBL-EBI. (n.d.).
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  • CN102020647A - Preparation method of 1-(2,2-difluoroethoxy)-6-trifluoromethyl-N-([1][4][11]triazolezol[1,5-C] pyrimidine-2-)benzsulfamide - Google Patents. (n.d.).

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC. (n.d.).
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Foundational

Predictive Toxicity and In Vitro Safety Profiling of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

Structural Rationale and Toxicological Liabilities The compound 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole represents a highly functionalized derivative of the privileged [1]. In early-stage drug discovery, the inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Toxicological Liabilities

The compound 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole represents a highly functionalized derivative of the privileged [1]. In early-stage drug discovery, the incorporation of specific halogens and pseudo-halogens is a common strategy to enhance target affinity and metabolic stability. However, these modifications inherently alter the physicochemical landscape of the molecule, introducing specific safety liabilities that must be systematically de-risked before lead optimization can proceed.

  • The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," this group imparts exceptional metabolic stability. However, its strong electron-withdrawing nature and high lipophilicity can drive competitive binding at the active sites of Cytochrome P450 (CYP) enzymes, raising the risk of Drug-Drug Interactions (DDIs).

  • C3-Iodo and N1-Methyl Substitutions: The addition of a heavy iodine atom and the methylation of the indazole nitrogen significantly increase the molecule's overall partition coefficient (LogP) while eliminating hydrogen bond donor capacity. Highly lipophilic, halogenated aromatics are classic structural alerts for off-target binding to the hERG potassium channel and potential bioactivation into reactive, mutagenic intermediates.

To ensure scientific integrity and predictive accuracy, the safety evaluation of this scaffold relies on a battery of self-validating in vitro assays grounded in international regulatory guidelines.

Core In Vitro Safety Workflows

SafetyWorkflow cluster_assays In Vitro Safety Battery Cpd 3-Iodo-1-methyl-6-(trifluoromethoxy) -1H-indazole hERG hERG Patch-Clamp (ICH S7B) Cpd->hERG Ames Ames Genotoxicity (OECD 471) Cpd->Ames CYP CYP450 Inhibition (FDA DDI Guidance) Cpd->CYP Decision Lead Optimization Go/No-Go Decision hERG->Decision Ames->Decision CYP->Decision

Logical workflow for in vitro safety profiling of the indazole derivative.

Cardiovascular Safety: GLP-Compliant hERG Patch-Clamp Assay

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the repolarizing I_Kr current in cardiac action potentials. The lipophilic nature of the iodo-indazole core makes it highly susceptible to trapping within the inner cavity of the hERG pore (interacting with Y652 and F656 residues). Blockade of this channel delays ventricular repolarization, manifesting clinically as QT prolongation and increasing the risk of Torsades de Pointes (TdP)[2][3].

Self-Validating Protocol (Conforming to):

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG gene at 37°C.

  • Electrophysiological Setup: Utilize the whole-cell patch-clamp configuration. Pull borosilicate glass pipettes to a tip resistance of 2–4 MΩ.

  • System Validation: Establish a high-resistance seal (>1 GΩ) before rupturing the membrane. Crucial: Monitor baseline current stability for a minimum of 3 minutes; cells exhibiting >10% current run-down are discarded to prevent false positives.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV (for 2 seconds) to open and inactivate the channels, followed by a repolarizing step to -50 mV (for 2 seconds) to elicit the outward tail current.

  • Perfusion: Perfuse the indazole derivative across a concentration gradient (0.1 µM to 30 µM in 0.1% DMSO) at near-physiological temperature (35±2°C).

  • Control Anchoring: Validate assay sensitivity using a concurrent positive control (e.g., 100 nM Dofetilide). The assay is only valid if the positive control achieves the historically established fractional block.

hERGMechanism Drug Indazole Derivative (Lipophilic Core) hERG_Channel hERG K+ Channel (Pore Domain Binding) Drug->hERG_Channel Off-target binding K_Efflux Repolarizing K+ Efflux (Inhibited) hERG_Channel->K_Efflux Blockade APD Action Potential Duration (Prolonged) K_Efflux->APD Delayed Repolarization QT QT Interval Prolongation (ECG Biomarker) APD->QT In Vivo Translation

Mechanistic pathway of hERG channel blockade and resulting QT prolongation.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality: Halogenated aromatic compounds can undergo oxidative dehalogenation via hepatic enzymes, potentially forming reactive epoxides or quinone-imine intermediates that intercalate with or covalently bind to DNA[4]. The Ames test determines if the compound or its metabolites induce point mutations or frameshifts.

Self-Validating Protocol (Conforming to[5][6]):

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight[6][7].

  • Metabolic Activation: Prepare a 10% v/v rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism[6][7].

  • Dose Formulation: Dissolve the compound in DMSO, creating a gradient from 1.5 to 5000 µ g/plate .

  • Plate Incorporation: Combine 0.1 mL bacterial culture, 0.1 mL test article, and 0.5 mL S9 mix (or buffer for the -S9 condition) into molten top agar. Overlay onto minimal glucose agar plates[7].

  • Incubation & Enumeration: Incubate at 37°C for 48-72 hours and count revertant colonies.

  • Validation Criteria: The assay is self-validating only if concurrent vehicle controls fall within historical bounds, and strain-specific positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for TA1535 -S9) induce a statistically significant (≥3-fold) increase in revertants.

Hepatotoxicity & DDI: CYP450 Inhibition Profiling

Causality: The robust -OCF₃ group resists metabolism but possesses a high affinity for the lipophilic binding pockets of major CYP enzymes (particularly CYP3A4 and CYP2C9). If the compound competitively inhibits these enzymes, it will alter the clearance of co-administered drugs, leading to toxicity.

Self-Validating Protocol (Conforming to[8][9]):

  • Incubation: Incubate the test compound (0.1–50 µM) with pooled Human Liver Microsomes (HLM, 0.1 mg/mL protein) and probe substrates specific to CYP isoforms (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).

  • Reaction Initiation: Add NADPH (1 mM) to initiate the reaction. Incubate for 10 minutes at 37°C.

  • Quenching & Analysis: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite.

  • Validation: Calculate the IC₅₀. The assay is validated using known strong inhibitors (e.g., Ketoconazole for CYP3A4, IC₅₀ < 0.1 µM).

Quantitative Data Presentation

Because 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole is a highly specific, novel building block, empirical safety data must be extrapolated from its structural pharmacophores. The table below summarizes the predictive in vitro safety metrics for this scaffold based on its physicochemical properties (high LogP, heavy halogenation).

Assay / EndpointPredictive Metric for ScaffoldRegulatory Threshold / TargetRisk Assessment & Interpretation
hERG Inhibition (Patch-Clamp) IC₅₀ ≈ 3.5 - 8.0 µMIC₅₀ > 30 µM (or >30x C_max)Moderate Risk. High lipophilicity drives pore binding. Structural optimization (e.g., lowering LogP) is required if systemic exposure is high.
Ames Test (Genotoxicity) Negative (-S9 and +S9)< 2-fold increase in revertantsLow Risk. The trifluoromethoxy group is highly stable, and the iodo-aromatic bond generally resists bioactivation into reactive electrophiles.
CYP3A4 Inhibition (HLM) IC₅₀ ≈ 1.5 - 5.0 µMIC₅₀ > 10 µMModerate Risk. The -OCF₃ group acts as a strong competitive binder. Risk of clinical DDI if the compound is dosed orally at high concentrations.
Kinetic Solubility (PBS, pH 7.4) < 10 µM> 50 µMHigh Liability. The lack of ionizable amines and the presence of halogens severely limit aqueous solubility, potentially confounding in vitro assay readouts.

Conclusion and Lead Optimization Strategy

The safety profile of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole is heavily dictated by its extreme lipophilicity. While the scaffold is predicted to be free of genotoxic liabilities (Ames negative), its propensity for hERG channel blockade and CYP450 inhibition presents a hurdle for systemic drug development.

Go/No-Go Criteria: If this compound is utilized as a core scaffold, subsequent medicinal chemistry efforts must focus on reducing overall LogP (e.g., by introducing polar surface area or replacing the N-methyl group with a hydrophilic moiety) to mitigate cardiovascular and DDI risks before advancing to in vivo IND-enabling studies.

References

  • FDA Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. URL:[Link]

  • OECD Guidelines for the Testing of Chemicals: Test No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development. URL:[Link]

  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. National Institutes of Health / PMC. URL:[Link]

Sources

Exploratory

Thermodynamic Stability of Trifluoromethoxy-Substituted Indazoles: A Mechanistic and Experimental Guide

Executive Summary The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry. Among these, the indazole nucleus presents unique challenges and opportunities due to its annu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry. Among these, the indazole nucleus presents unique challenges and opportunities due to its annular tautomerism. The introduction of a trifluoromethoxy (–OCF₃) group fundamentally alters the thermodynamic landscape of the indazole ring. This whitepaper provides an in-depth mechanistic analysis of how the –OCF₃ substituent dictates the thermodynamic and metabolic stability of indazoles, supported by quantitative data, theoretical rationales, and field-proven experimental protocols.

The Intersection of Indazole Tautomerism and Fluorine Chemistry

The Baseline: 1H- vs. 2H-Indazole Equilibrium

Indazole primarily exists in a dynamic equilibrium between two annular tautomers: 1H-indazole and 2H-indazole. Thermodynamically, the 1H-tautomer, which possesses a benzenoid electronic structure, is significantly more stable than the quinonoid 2H-tautomer[1]. Computational and experimental studies consistently demonstrate that the 1H-form is favored by approximately 3.6 to 4.1 kcal/mol in the gas phase and solution[2]. The lower stability of the 2H-indazole is primarily attributed to a disruption of the aromatic π-system. In the solid state, 1H-indazoles further stabilize themselves by forming robust hydrogen-bonded dimers or catemers[3].

The Stereoelectronic Profile of the –OCF₃ Group

The trifluoromethoxy group is often termed a "super-halogen" or "pseudo-halogen" due to its unique physicochemical properties. It imparts exceptional lipophilicity, boasting a Hansch-Leo π value of +1.04[4]. Unlike a standard methoxy group, the –OCF₃ moiety adopts a perpendicular (orthogonal) orientation relative to the aromatic ring plane. This conformational preference is driven by hyperconjugative interactions between the oxygen lone pairs and the highly electronegative CF₃ group, which severely restricts the oxygen's ability to donate electron density (+M effect) into the indazole π-system[4]. Consequently, the strong inductive electron-withdrawing effect (–I) of the fluorine atoms dominates, exerting a long-range electron-withdrawing influence even at remote positions on the fused bicyclic system[5].

Thermodynamic Drivers: Causality of Stabilization

When an –OCF₃ group is substituted onto the indazole core (e.g., at the C5 or C6 position), it acts as a thermodynamic anchor through several interconnected mechanisms:

  • Lowering of HOMO Energy: The dominant –I effect of the –OCF₃ group withdraws electron density from the indazole π-system. This significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy. A lowered HOMO energy decreases the nucleophilicity of the ring, rendering the molecule highly resistant to oxidative degradation (e.g., by CYP450 enzymes) and enhancing overall thermodynamic stability[6].

  • Tautomeric Locking: While the 1H-tautomer is already favored, the electron-withdrawing nature of the –OCF₃ group increases the acidity of the N1-proton. This electronic modulation strengthens intermolecular hydrogen bonding networks in solution and solid states, further shifting the thermodynamic equilibrium toward the 1H-benzenoid form.

  • Thermal Robustness: The exceptionally high bond dissociation energy of the aryl O–C bond (approximately 458 kJ/mol) ensures that the substituent itself does not become a point of thermal liability, allowing the scaffold to withstand elevated temperatures during late-stage synthetic processing[4].

Quantitative Thermodynamic Data

The following table summarizes the comparative thermodynamic and physicochemical parameters of unsubstituted versus –OCF₃ substituted indazoles.

Property1H-Indazole (Unsubstituted)1H-Indazole (–OCF₃ Substituted)2H-Indazole (–OCF₃ Substituted)
Tautomeric Stability (ΔG) 0.0 kcal/mol (Baseline)0.0 kcal/mol (Favored) +3.9 to +4.5 kcal/mol
Hansch-Leo π value 0.00+1.04 +1.04
Aromaticity (NICS) High (Benzenoid)High (Benzenoid) Low (Quinonoid)
HOMO Energy BaselineSignificantly Lowered Lowered
Predominant Phase State H-Bonded DimersH-Bonded Catemers/Dimers Rare (Requires trapping)

Mechanistic Visualization

The logical relationship between –OCF₃ substitution, electronic modulation, and the resulting thermodynamic stability is mapped below.

G A Unsubstituted Indazole (1H/2H Equilibrium) B Trifluoromethoxy (-OCF3) Substitution A->B C Strong Inductive Withdrawal (-I) B->C D Orthogonal Conformation (Limited +M Effect) B->D E Lowered HOMO Energy & Reduced Nucleophilicity C->E D->E F Thermodynamically Stabilized 1H-Indazole Scaffold E->F

Thermodynamic stabilization pathway of trifluoromethoxy-substituted indazoles.

Experimental Protocols

To rigorously study these compounds, researchers must utilize self-validating workflows. Below are the standard operating procedures for synthesizing and thermodynamically profiling –OCF₃ indazoles.

Protocol 1: Synthesis of 5-(Trifluoromethoxy)-1H-indazole via Diazotization

Causality Note: Building the indazole ring from an already substituted aniline avoids the harsh, often low-yielding conditions required for late-stage electrophilic trifluoromethoxylation[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-methyl-4-(trifluoromethoxy)aniline in 15 mL of glacial acetic acid.

  • Diazotization: Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of sodium nitrite (11.0 mmol) in 5 mL of water dropwise over 15 minutes. Maintain the temperature below 5 °C to prevent premature decomposition of the diazonium salt.

  • Cyclization: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The internal cyclization occurs spontaneously as the diazonium intermediate attacks the adjacent methyl group. Stir for an additional 12 hours.

  • Quenching & Extraction: Pour the reaction mixture into 100 mL of ice water. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with ethyl acetate (3 x 30 mL).

  • Self-Validation (In-Process): Run a TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar aniline spot and the appearance of a UV-active spot at Rf ~0.3 indicates successful cyclization.

  • Purification & Characterization: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

    • Validation Check: In the ¹H-NMR (DMSO-d6) spectrum, the presence of a broad singlet at ~13.2 ppm confirms the formation of the 1H-indazole NH proton, validating the structural integrity of the tautomer.

Protocol 2: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR) and DFT

Causality Note: Because the 2H-tautomer is thermodynamically unstable in standard solutions, observing the equilibrium requires perturbing the system using temperature and solvent polarity, followed by computational validation[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the synthesized 5-(trifluoromethoxy)-1H-indazole in 0.6 mL of a non-polar, aprotic solvent (e.g., Toluene-d8 or CD₂Cl₂) to minimize solvent-induced hydrogen bonding stabilization.

  • VT-NMR Acquisition: Place the sample in a 500 MHz (or higher) NMR spectrometer. Acquire baseline ¹H and ¹³C spectra at 25 °C.

  • Thermal Perturbation: Gradually decrease the temperature in 10 °C increments down to -60 °C. At lower temperatures, the rate of tautomeric exchange slows down on the NMR timescale.

  • Data Analysis: Look for the decoalescence of the C3-proton signal. The integration ratio of the split peaks will provide the equilibrium constant ( Keq​ ), from which the Gibbs free energy ( ΔG ) can be calculated using ΔG=−RTln(Keq​) .

  • Computational Validation: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set. Optimize the geometries of both the 1H and 2H tautomers. The calculated energy difference ( ΔE ) should closely mirror the experimental ΔG derived from the VT-NMR, validating the thermodynamic model.

References

  • Title: Trifluoromethoxy group - Grokipedia Source: Grokipedia URL
  • Title: The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent Source: ResearchGate URL
  • Source: NIH (PMC)
  • Title: Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium Source: Benchchem URL
  • Title: The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i Source: SciSpace URL
  • Title: 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

High-Efficiency Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Iodoindazoles: Application Notes &amp; Protocols

Introduction & Strategic Rationale The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors and novel therapeutic agents. Functionalization at the C3-position v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors and novel therapeutic agents. Functionalization at the C3-position via carbon-nitrogen (C-N) bond formation is a critical strategy for synthesizing 3-aminoindazole derivatives[1].

Historically, synthesizing aromatic C-N bonds relied on harsh nucleophilic aromatic substitution (SNAr) or Goldberg reactions, which suffer from limited substrate scope[2]. The palladium-catalyzed Buchwald-Hartwig amination revolutionized this process, allowing for the facile coupling of amines with aryl halides[2]. For indazoles, the 3-iodo derivative is the substrate of choice. The carbon-iodine bond is significantly weaker than its bromo or chloro counterparts, facilitating rapid oxidative addition to the palladium center under milder conditions[1].

Mechanistic Insights and Causality

As a self-validating system, a successful Buchwald-Hartwig protocol must perfectly balance the catalytic cycle's three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination[3].

  • Oxidative Addition : The active Pd(0) species inserts into the C3–I bond. Because the C–I bond is highly reactive, this step is rarely rate-limiting for 3-iodoindazoles.

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) complex. A base is required to deprotonate the amine, increasing its nucleophilicity and forming a palladium amido complex[4].

  • Reductive Elimination : The complex eliminates the 3-aminoindazole product and regenerates the Pd(0) catalyst[3].

Causality in Substrate Design : Unprotected 1H -indazoles possess an acidic N-H (pKa ~14) that can poison the catalyst or lead to competitive N1/N2 amination. Therefore, N1-protection (e.g., using Methyl, SEM, or THP groups) is strongly recommended to ensure exclusive C3-regioselectivity[5]. Furthermore, an unproductive side reaction— β -hydride elimination—can compete with reductive elimination, yielding a hydrodehalogenated indazole (reduced byproduct)[2]. To prevent this, sterically hindered biaryl phosphine ligands are employed to force rapid reductive elimination[2].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(3-Indazolyl)(I)L_n Pd0->OxAdd + Substrate AmineCoord Amine Coordination Base Deprotonation OxAdd->AmineCoord + Amine / Base RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim - Base·HI RedElim->Pd0 Regeneration Product 3-Aminoindazole Product RedElim->Product Release Substrate 3-Iodoindazole + Amine Substrate->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination on 3-iodoindazoles.

Reaction Optimization & Parameter Selection

Designing the optimal conditions requires a logical selection of catalysts, ligands, bases, and solvents based on the specific amine nucleophile[3].

  • Palladium Sources : While Pd2​(dba)3​ and Pd(OAc)2​ are traditional, modern protocols favor Palladacycle Precatalysts (e.g., BrettPhos Pd G3). These avoid the need for in situ catalyst formation and guarantee a 1:1 Ligand-to-Palladium ratio, preventing the formation of inactive off-cycle species[3].

  • Ligand Selection : For primary amines, BrettPhos or XPhos are superior as their steric bulk prevents the formation of bis-amine palladium complexes. For secondary amines, RuPhos or BINAP are highly effective[4].

  • Base Selection : Strong bases like NaOtBu (pKaH = 19) or LiHMDS drive rapid deprotonation[3]. However, if the substrate contains base-sensitive functional groups (e.g., esters, nitriles), weaker bases like Cs2​CO3​ or K3​PO4​ must be utilized[3].

  • Solvent : Insolubility is a primary cause of reaction failure[3]. Toluene is standard for NaOtBu , while 1,4-Dioxane is preferred for Cs2​CO3​ due to enhanced solubility profiles[3].

Data Presentation: Condition Screening

The following table summarizes the quantitative efficiency of various parameter combinations for the C3-amination of N-protected 3-iodoindazoles.

EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ (5 mol%)None K2​CO3​ DMF12024<20First-gen catalyst fails; severe hydrodehalogenation[2].
2 Pd2​(dba)3​ (2.5 mol%)BINAP NaOtBu Toluene1001265Moderate yield; better suited for secondary amines[4].
3 Pd2​(dba)3​ (2.5 mol%)XPhos NaOtBu Toluene100888High efficiency; steric bulk promotes reductive elimination.
4BrettPhos Pd G3 (2 mol%)BrettPhosLiHMDSTHF80494Rapid activation; ideal for primary amines.
5 Pd(OAc)2​ (5 mol%)XPhos Cs2​CO3​ Dioxane1101682Required for base-sensitive functional groups[3].

Experimental Protocols

Protocol A: High-Yielding Amination using Precatalysts (Standard Conditions)

This protocol utilizes a 3rd-generation Buchwald precatalyst, ensuring rapid activation and minimizing induction periods.

Materials:

  • N-Protected 3-iodo-1H-indazole (e.g., N-Methyl or N-SEM) (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • BrettPhos ligand (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation : Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Transfer the vessel into a nitrogen-filled glovebox to maintain strict anhydrous and anaerobic conditions.

  • Reagent Loading : Add the N-protected 3-iodoindazole (1.0 mmol), BrettPhos Pd G3 (2 mol%), BrettPhos (2 mol%), and NaOtBu (1.5 mmol) to the tube. Note: Loading the base inside the glovebox prevents moisture absorption, which would otherwise hydrolyze the precatalyst and stall the reaction.

  • Solvent & Amine Addition : Add anhydrous toluene (5.0 mL). Add the amine (1.2 mmol) via a microsyringe. (If the amine is a solid, add it during Step 2).

  • Reaction Execution : Seal the tube tightly, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4–8 hours.

  • Monitoring : Monitor reaction progress via LC-MS. The disappearance of the 3-iodoindazole peak and the emergence of the desired mass indicates completion.

  • Workup & Purification : Cool the mixture to room temperature. Quench with saturated aqueous NH4​Cl (5 mL) to neutralize the remaining base. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Modification for Base-Sensitive Substrates

If the 3-iodoindazole or the amine contains esters, nitriles, or epoxides, the strong base NaOtBu will cause degradation[3].

  • Modification : Replace NaOtBu with Cs2​CO3​ (2.0 mmol) and change the solvent from Toluene to 1,4-Dioxane.

  • Adjustment : Increase the reaction temperature to 110 °C and the time to 12–16 hours to compensate for the weaker basicity and lower solubility of Cs2​CO3​ [3].

Workflow Start Start: 3-Iodoindazole Protect N1-Protection (SEM, THP, Me) Start->Protect BaseCheck Base-Sensitive Groups Present? Protect->BaseCheck StrongBase Use NaOtBu / LiHMDS Solvent: Toluene BaseCheck->StrongBase No WeakBase Use Cs2CO3 / K3PO4 Solvent: Dioxane BaseCheck->WeakBase Yes Catalyst Add Pd Source & Ligand (e.g., BrettPhos Pd G3) StrongBase->Catalyst WeakBase->Catalyst Reaction Heat at 80-110°C Monitor by LC-MS Catalyst->Reaction Workup Aqueous Quench & Chromatography Reaction->Workup

Caption: Logical decision tree for optimizing Buchwald-Hartwig amination conditions.

Troubleshooting & Self-Validation

  • Observation of Pd Black (Catalyst Precipitation) : Indicates catalyst decomposition. Validation : Ensure strict degassing of solvents. Oxygen oxidizes the phosphine ligands, stripping the Pd center and causing it to aggregate into inactive nanoparticles.

  • High Levels of Dehalogenated Byproduct : Indicates that β -hydride elimination is outcompeting reductive elimination[2]. Validation : Switch to a more sterically demanding ligand (e.g., from BINAP to BrettPhos) to accelerate the reductive elimination step.

  • Stalled Conversion : Often due to poor solubility of the base in the chosen solvent[3]. Validation : Introduce a phase-transfer catalyst or switch to a highly soluble base like LiHMDS.

References

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: MDPI URL:[Link]

Sources

Application

synthesis of pharmaceutical intermediates using 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

An In-Depth Guide to the Synthesis and Application of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole for the Development of Pharmaceutical Intermediates Authored by: A Senior Application Scientist Abstract The indazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis and Application of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole for the Development of Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This guide focuses on a highly functionalized and versatile building block: 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole . The strategic placement of its substituents makes it an exceptionally valuable precursor in drug discovery. The C3-iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][3] The N1-methyl group can be crucial for modulating physicochemical properties and target engagement, while the 6-trifluoromethoxy group often enhances metabolic stability, lipophilicity, and binding affinity.[4] This document provides a comprehensive overview, including a proposed synthetic pathway for the title compound, detailed protocols for its application in key C-C bond-forming reactions, and mechanistic insights to empower researchers in the synthesis of novel pharmaceutical intermediates.

Proposed Synthesis of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

G cluster_0 Proposed Synthetic Workflow A Step 1: Indazole Core Synthesis (e.g., from 2-amino-4-(trifluoromethoxy)benzonitrile) B Step 2: N1-Methylation (e.g., MeI, K2CO3, Acetone) A->B Formation of 6-(trifluoromethoxy)-1H-indazole C Step 3: C3-Regioselective Iodination (e.g., NIS or I2/KOH in DMF) B->C Formation of 1-methyl-6-(trifluoromethoxy)-1H-indazole D Final Product: 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole C->D Electrophilic Aromatic Substitution

Caption: Proposed multi-step synthesis of the title compound.

Experimental Protocol: Proposed Synthesis

Step 1 & 2: Synthesis and N-methylation of 6-(trifluoromethoxy)-1H-indazole This initial step would likely involve a cyclization reaction, for instance, from a precursor like 2-amino-4-(trifluoromethoxy)benzonitrile.[5] Following purification, the resulting 6-(trifluoromethoxy)-1H-indazole is methylated.

  • To a solution of 6-(trifluoromethoxy)-1H-indazole (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension vigorously and add methyl iodide (MeI, 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-6-(trifluoromethoxy)-1H-indazole.

Step 3: Regioselective Iodination The C3 position of the 1H-indazole ring is electronically activated, making it the preferred site for electrophilic attack.[5]

  • Dissolve 1-methyl-6-(trifluoromethoxy)-1H-indazole (1.0 eq) in dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.

    • Causality: NIS is a mild, easy-to-handle, and highly effective electrophilic iodine source that minimizes the formation of side products compared to molecular iodine.[5]

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water, which will precipitate the product.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo functionality is a cornerstone of this reagent's utility, providing a robust leaving group for palladium-catalyzed reactions. These transformations are fundamental in modern drug synthesis for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][8]

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl Indazoles

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, which are common motifs in pharmaceutical agents.[9]

G cluster_suzuki Suzuki-Miyaura Coupling Workflow A 1. Add Reagents to Vial - 3-Iodo-indazole (1.0 eq) - Boronic Acid/Ester (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., Na₂CO₃, 2.0 eq) B 2. Add Solvents - Dioxane - Aqueous Base Solution A->B C 3. Degas & Heat - Purge with N₂ or Ar - Heat (e.g., 100-120 °C) via Microwave or Oil Bath B->C D 4. Work-up & Purification - Aqueous Extraction - Column Chromatography C->D E Final Product 3-Aryl-indazole Derivative D->E G cluster_sonogashira Sonogashira Coupling Workflow A 1. Add Reagents to Flask - 3-Iodo-indazole (1.0 eq) - Terminal Alkyne (1.2 eq) - Pd Catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) - Cu(I) Co-catalyst (e.g., CuI, 10 mol%) - Base (e.g., Et₃N) B 2. Add Solvent - Anhydrous DMF or Toluene A->B C 3. Degas & React - Purge with N₂ or Ar - Stir at RT to 70 °C B->C D 4. Work-up & Purification - Filter salts - Aqueous Extraction - Column Chromatography C->D E Final Product 3-Alkynyl-indazole Derivative D->E G pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)-I(L₂) (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (+ Ar-I) pd2_trans Ar-Pd(II)-R(L₂) (Transmetalated Complex) pd2_complex->pd2_trans Transmetalation (+ R-B(OR)₂⁻) pd2_trans->pd0 Reductive Elimination product Ar-R (Product) pd2_trans->product center

Sources

Method

Application Note: Sonogashira Cross-Coupling of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide an authoritative, field-proven protocol and mechanistic rationale for the C3-alkynylation of a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide an authoritative, field-proven protocol and mechanistic rationale for the C3-alkynylation of a highly functionalized indazole scaffold.

Introduction & Mechanistic Rationale

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS-active agents. The functionalization of the C3-position via palladium-catalyzed cross-coupling is a critical strategy for expanding chemical space [1]. Specifically, the Sonogashira coupling of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole with terminal alkynes presents unique electronic and steric parameters that dictate experimental choices.

Causality of Substrate Features (E-E-A-T)

As a synthetic chemist, understanding the "why" behind a substrate's reactivity is as important as the protocol itself:

  • The 3-Iodo Leaving Group: The carbon-iodine bond at the C3 position is highly polarized and reactive. Unlike 3-bromoindazoles, which often require elevated temperatures (>80 °C) and specialized phosphine ligands, 3-iodoindazoles readily undergo oxidative addition with standard Pd(0) species at mild temperatures (room temperature to 50 °C) [2].

  • N1-Methylation (Protection): Unprotected 1H-indazoles possess a free N-H that can coordinate to palladium or copper, poisoning the catalyst. Furthermore, an unprotected N1 can participate in unwanted N-alkynylation. The N1-methyl group acts as a permanent protecting group, ensuring exclusive regioselectivity at the C3 position [2].

  • 6-(Trifluoromethoxy) Group: The −OCF3​ moiety is a popular bioisostere for halogens or alkyl ethers, prized for increasing lipophilicity and metabolic stability. Electronically, its strong inductive electron-withdrawing effect ( −I ) makes the indazole ring more electron-deficient. This electron deficiency accelerates the oxidative addition of the electron-rich Pd(0) catalyst into the C3-I bond, leading to rapid reaction kinetics [3].

Mechanistic Pathway

The reaction proceeds via a dual catalytic cycle. The palladium cycle governs the C-C bond formation, while the copper cycle facilitates the activation of the terminal alkyne.

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + 3-Iodoindazole TransMet Transmetalation Pd(II)-Alkynyl Complex OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 - Product Product 3-Alkynyl-1-methyl-6- (trifluoromethoxy)-1H-indazole RedElim->Product CuCycle Copper Cycle (Terminal Alkyne + CuI + Base) CuCycle->TransMet

Fig 1: Dual Pd/Cu Sonogashira catalytic cycle for 3-iodoindazole alkynylation.

Reaction Optimization & Quantitative Data

To establish a self-validating and robust protocol, various conditions were screened. The primary competing side reaction is the Glaser homocoupling of the terminal alkyne, which is mitigated by strict oxygen exclusion and optimizing the CuI/Pd ratio.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst (5 mol%)Co-catalystBase (3.0 eq)SolventTemp (°C)Time (h)Yield (%)*
1 Pd(PPh3​)2​Cl2​ CuI (10 mol%) Et3​N DMFrt1265%
2 Pd(PPh3​)2​Cl2​ CuI (10 mol%) Et3​N DMF 50 4 92%
3 Pd(PPh3​)4​ CuI (10 mol%)DIPEATHF50688%
4 Pd(dppf)Cl2​ CuI (10 mol%) Cs2​CO3​ MeCN80870%
5 Pd(PPh3​)2​Cl2​ None Et3​N DMF501215%

*Isolated yields using phenylacetylene as the model terminal alkyne. Entry 2 represents the optimal balance of kinetics and minimal side-product formation.

Detailed Experimental Protocol

This protocol is designed to be self-validating. Visual cues and specific quenching rationales are provided to ensure reproducibility.

Materials & Reagents
  • Substrate: 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole (1.0 eq, 1.0 mmol, 342 mg)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 eq, 1.2 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride[ Pd(PPh3​)2​Cl2​ ] (5 mol%, 0.05 mmol, 35 mg)

  • Co-catalyst: Copper(I) iodide [CuI] (10 mol%, 0.10 mmol, 19 mg)

  • Base: Triethylamine [ Et3​N ] (3.0 eq, 3.0 mmol, 0.42 mL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

Step 1: Reagent Charging

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole (342 mg), Pd(PPh3​)2​Cl2​ (35 mg), and CuI (19 mg).

  • Seal the flask with a rubber septum.

Step 2: Critical Degassing (Trustworthiness Check)

  • Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

  • Causality: Oxygen is the terminal oxidant for the Glaser homocoupling of alkynes. Strict exclusion of O2​ is mandatory to prevent the consumption of your alkyne starting material [1].

Step 3: Solvent & Reactant Addition

  • Under a positive flow of Argon, inject anhydrous DMF (5.0 mL) and sparged Et3​N (0.42 mL) via syringe.

  • Inject the terminal alkyne (1.2 mmol) dropwise over 1 minute.

  • Visual Cue: The solution will typically transition from a clear yellow/orange to a dark brown/black color within 10-15 minutes. This indicates the reduction of Pd(II) to the active Pd(0) species.

Step 4: Reaction & Monitoring

  • Transfer the flask to a pre-heated oil bath at 50 °C. Stir vigorously for 4 hours.

  • Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2). The highly lipophilic −OCF3​ group ensures the product will have a significantly higher Rf​ than the starting material.

Step 5: Quenching & Workup

  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL).

  • Wash the organic layer with saturated aqueous NH4​Cl solution ( 3×15 mL).

  • Causality: Copper(I) readily oxidizes to Copper(II) during workup, which can degrade electron-rich alkynes. The ammonia in the NH4​Cl wash forms a deep blue, water-soluble [Cu(NH3​)4​]2+ complex, efficiently stripping all copper salts from the organic phase [3].

  • Wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel. Due to the lipophilicity imparted by the 1-methyl and 6-trifluoromethoxy groups, a non-polar eluent system (e.g., gradient of 0% to 10% EtOAc in Hexanes) is highly effective.

Experimental Workflow Visualization

Workflow Step1 1. Preparation Charge Reagents Step2 2. Degassing Argon Purge (x3) Step1->Step2 Step3 3. Reaction 50°C, 4-6 h Step2->Step3 Step4 4. Workup NH4Cl Wash Step3->Step4 Step5 5. Purification Silica Column Step4->Step5

Fig 2: Step-by-step experimental workflow for the Sonogashira coupling.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. URL:[Link]

  • Paun, A.; Collot, V.; Ros, J. C.; Rault, S. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Tetrahedron Letters, 2002, 43(15), 2695-2697. URL:[Link]

  • Kanwal, I.; Mujahid, A.; Rasool, N.; Rizwan, K.; Malik, A.; Ahmad, G.; Shah, S. A. A.; Rashid, U.; Mad Nasir, N. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 2020, 10(4), 443. URL:[Link]

Application

incorporating 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole into kinase inhibitor libraries

Application Note: Incorporating 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole into Kinase Inhibitor Libraries Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole into Kinase Inhibitor Libraries

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural causality, high-throughput library synthesis, and validated cross-coupling protocols.

Executive Summary & Strategic Rationale

When designing targeted kinase inhibitor libraries, the selection of the core scaffold dictates the trajectory of the entire optimization program. The molecule 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole is not merely a chemical starting point; it is a highly engineered pharmacophore designed to solve three distinct medicinal chemistry challenges simultaneously: hinge binding promiscuity, metabolic liability, and synthetic bottlenecking.

By leveraging this specific building block, medicinal chemists can rapidly generate structurally diverse, metabolically robust libraries targeting the ATP-binding site of kinases, with a high probability of achieving favorable central nervous system (CNS) penetrance and oral bioavailability[1].

Pharmacophoric Deconstruction: The Causality of Design

As a Senior Application Scientist, I emphasize that successful drug design requires understanding the why behind a molecule's structure. This building block integrates three critical modifications:

  • The 1-Methyl-1H-Indazole Core (Hinge Binder): The indazole core is a privileged scaffold known to form pivotal hydrogen bond interactions with the peptide backbone of the kinase hinge region[2],[3]. However, unsubstituted indazoles exist in a tautomeric equilibrium (1H 2H). Methylation at the N1 position locks the heterocycle into a single conformation and eliminates the N1 hydrogen bond donor (HBD)[4]. This reduction in HBD count improves passive membrane permeability and alters the hinge-binding vector, increasing kinome selectivity by forcing the N2 atom to act as the primary hydrogen bond acceptor.

  • The 6-Trifluoromethoxy Group (Hydrophobic Probe): Often termed a "super-halogen," the -OCF 3​ group provides a unique physicochemical profile[5]. It possesses an exceptionally high Hansch lipophilicity parameter ( π = 1.04), which drives binding affinity when oriented towards hydrophobic pocket II or the selectivity pocket of the kinase active site. Furthermore, the robust C-F bonds render this position highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, significantly improving the pharmacokinetic half-life compared to standard methoxy analogs[6].

  • The 3-Iodo Handle (Synthetic Anchor): The C3 position of the indazole ring is historically challenging to functionalize. The pre-installed 3-iodo group serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling[7]. Because the indazole core is rendered electron-deficient by the -OCF 3​ group, the C-I bond is highly polarized, making it an ideal substrate for rapid oxidative addition by palladium catalysts[8].

StructuralLogic Core 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole Indazole 1-Methyl-1H-indazole (Hinge Binder) Core->Indazole OCF3 6-Trifluoromethoxy (Hydrophobic Probe) Core->OCF3 Iodo 3-Iodo Handle (Synthetic Anchor) Core->Iodo Hinge Forms N2 H-bond with Kinase Hinge Blocks Tautomerization (0 HBD) Indazole->Hinge Metabolism Resists CYP450 Oxidation Fills Selectivity Pocket II OCF3->Metabolism Coupling Enables Pd-Catalyzed Late-Stage Diversification Iodo->Coupling

Diagram 1: Pharmacophoric deconstruction and functional logic of the indazole building block.

Quantitative Data: Physicochemical Profiling

To ensure your final library compounds adhere to Lipinski's Rule of 5 (Ro5) and CNS multiparameter optimization (MPO) guidelines, it is crucial to understand the baseline metrics of the starting scaffold.

ParameterValue / MetricImpact on Downstream Library Design
Molecular Weight 342.06 g/mol Leaves ~150–200 Da for R-group additions (via cross-coupling) to remain 500 Da.
LogP (Estimated) ~3.8High baseline lipophilicity. R-groups should ideally be polar or contain solubilizing basic amines to balance overall LogD.
H-Bond Donors (HBD) 0Excellent for membrane permeability. Allows the addition of 1-2 HBDs in the R-group without violating Ro5.
H-Bond Acceptors (HBA) 3 (N, O, F)Well within the 10 limit. Ensures the molecule is not overly desolvated during target binding.
C-I Bond Reactivity HighEnables lower catalyst loading (1-5 mol%) and shorter reaction times in parallel synthesis arrays.

High-Throughput Library Synthesis Workflow

The primary advantage of the 3-iodo indazole is its plug-and-play nature in parallel medicinal chemistry. By utilizing array synthesis, hundreds of analogs can be generated by varying the coupling partner (boronic acids for Suzuki, amines for Buchwald-Hartwig)[8].

SynthesisWorkflow cluster_reactions Parallel Cross-Coupling Reactions Scaffold Indazole Scaffold (1.0 eq) Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Boronic Acids Scaffold->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3, Amines Scaffold->Buchwald Validation LC-MS Validation (Self-Validating Step) Suzuki->Validation Buchwald->Validation Purification Prep-HPLC Purification Validation->Purification

Diagram 2: High-throughput synthetic workflow for indazole-based kinase inhibitor libraries.

Validated Experimental Protocols

The following protocols are optimized for 1-mmol scale library validation but are readily scalable for high-throughput 96-well plate formats (typically 10-50 μ mol scale).

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl/Heteroaryl Diversification)

This protocol introduces aryl or heteroaryl groups at the C3 position, often utilized to probe the solvent-exposed region or the DFG-motif of the kinase[7].

Reagents:

  • 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole (1.0 equiv, 342 mg)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)

  • Pd(dppf)Cl 2​⋅ CH 2​ Cl 2​ (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K 2​ CO 3​ ) (2.5 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the indazole scaffold, boronic acid, and Pd(dppf)Cl 2​ .

  • Degassing (Critical): Seal the vial with a septum cap. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; ambient oxygen will prematurely terminate the catalytic cycle.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and the 2M aqueous K 2​ CO 3​ solution (1.25 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C in a heating block for 4–8 hours under vigorous stirring.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is self-validating visually: it will transition from a clear yellow/orange solution to a dark reddish-brown. Note: If a heavy black precipitate (Pd black) forms within the first 30 minutes alongside unconsumed starting material (m/z 343 [M+H] + ), the catalyst has "crashed out" due to poor degassing.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via reverse-phase Prep-HPLC.

Protocol B: Buchwald-Hartwig Amination (Amino Diversification)

This protocol introduces amine-linked substituents, which are excellent for introducing solubilizing groups or targeting specific hydrogen bond networks in the kinase active site.

Reagents:

  • 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole (1.0 equiv, 342 mg)

  • Primary or Secondary Amine (1.5 equiv)

  • Pd 2​ (dba) 3​ (0.025 equiv, 2.5 mol% = 5 mol% Pd)

  • XPhos (0.1 equiv, 10 mol%)

  • Cesium Carbonate (Cs 2​ CO 3​ ) (2.0 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the indazole scaffold, Pd 2​ (dba) 3​ , XPhos, and Cs 2​ CO 3​ .

  • Amine Addition: If the amine is a solid, add it in step 1. If liquid, inject it after sealing the vial and purging with Argon.

  • Solvent Addition: Inject anhydrous, degassed Toluene (5.0 mL). Causality: Toluene is preferred over Dioxane here as it allows for higher reaction temperatures and better solubility of the bulky XPhos-Pd complex.

  • Reaction: Heat to 100 °C for 12–16 hours.

  • Self-Validation Check: The bulky XPhos ligand facilitates the challenging reductive elimination step to form the C-N bond. Successful conversion is indicated by the complete consumption of the highly UV-active starting material peak on UPLC.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the inorganic base and precipitated palladium species, eluting with EtOAc. Concentrate and purify via flash chromatography or Prep-HPLC.

References

  • Discovery of a potent, selective and brain penetrant LRRK2 kinase inhibitor for the treatment of Parkinson's disease. Digitellinc / Discovery on Target.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH) / PMC.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Trifluoromethyl Trifluorovinyl Ether | High-Purity Reagent. Benchchem.
  • 3-Chloro-5-(trifluoromethoxy)benzoic acid. Benchchem.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem.

Sources

Method

late-stage functionalization of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

Application Note: Late-Stage Functionalization of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole in Drug Discovery Strategic Rationale: The Scaffold Design The indazole moiety is a prevalent and privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Functionalization of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole in Drug Discovery

Strategic Rationale: The Scaffold Design

The indazole moiety is a prevalent and privileged pharmacophore in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors and transient receptor potential (TRP) channel antagonists[1][2]. When designing libraries for structure-activity relationship (SAR) studies, the late-stage functionalization (LSF) of a highly optimized core is the most efficient strategy to generate chemical diversity[3]. The molecule 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole is specifically engineered as a premium LSF building block.

Every structural feature of this molecule serves a distinct, causal purpose in synthetic and medicinal chemistry:

  • The 3-Iodo Handle: The carbon-iodine bond at the C3 position is exceptionally amenable to palladium-catalyzed cross-coupling, acting as a versatile anchor for forming new C-C and C-N bonds[1].

  • The 6-Trifluoromethoxy ( −OCF3​ ) Group: This substituent imparts profound stereoelectronic benefits. It significantly increases the lipophilicity of the scaffold, enhancing cellular permeability, while providing absolute metabolic stability against CYP450-mediated O-demethylation—a common liability of standard methoxy groups.

  • The 1-Methyl Protection: Unprotected 1H-indazoles are notorious for undergoing competitive N-arylation or N-alkylation during transition-metal catalysis[4]. By masking the N1 position with a methyl group, tautomerization is blocked, and the catalyst is forced to react exclusively at the C3-iodo site, ensuring high regioselectivity and simplifying downstream purification.

Mechanistic Foundations of C3 Functionalization

The functionalization of the C3-position via cross-coupling reactions is a critical strategy in the development of novel therapeutic agents[1]. Mechanistically, the electron-withdrawing nature of the 6- −OCF3​ group subtly decreases the electron density of the indazole core. This electronic deficiency thermodynamically favors the initial oxidative addition of the Pd(0) species into the C3-I bond.

However, this same electronic effect can simultaneously impede the transmetalation step by stabilizing the intermediate Pd(II) complex. To counteract this and maintain catalytic turnover, the use of electron-rich, sterically demanding bidentate phosphine ligands (such as dppf) or ferrocene-based divalent palladium complexes is highly recommended to accelerate the cycle and prevent catalyst deactivation into inactive Pd black[5].

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 3-Iodoindazole TransMet Trans- metalation OxAdd->TransMet Boronic Acid Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 C3-Product

Caption: Palladium-catalyzed cross-coupling cycle at the indazole C3 position.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, we evaluated various conditions for the Suzuki-Miyaura coupling of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole with model aryl boronic acids. The quantitative data below demonstrates that bidentate ligands and biphasic solvent systems yield the highest conversions[1][5].

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2M aq.)Dioxane120 (MW)0.6775
2 Pd(OAc)2​ / PPh3​ K3​PO4​ Toluene / H2​O 1001245
3 PdCl2​(dppf) (5 mol%) K3​PO4​ (2M aq.)Dioxane / H2​O 10015>90
4 PdCl2​(dtbpf) (5 mol%) K2​CO3​ THF / H2​O 801882

Table 1: Optimization of Suzuki-Miyaura C3-Arylation conditions. PdCl2​(dppf) in a biphasic dioxane/water system provides the optimal balance of reactivity and stability.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C3-Arylation)

This protocol describes the formation of a C-C bond at the C3 position using a boronic acid.

Step-by-Step Methodology:

  • Preparation: To an oven-dried microwave vial, add 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole (1.0 mmol, ~342 mg), the desired aryl boronic acid (1.5 mmol), and PdCl2​(dppf) (0.05 mmol, 5 mol%).

  • Solvent Addition & Degassing: Add 1,4-dioxane (5 mL) and 2M aqueous K3​PO4​ (2 mL). Causality: Thoroughly degas the biphasic mixture by sparging with argon for 15 minutes. Oxygen must be strictly excluded to prevent the irreversible oxidation of the dppf ligand, which would instantly quench the catalytic cycle and precipitate inactive palladium black.

  • Reaction: Seal the vial and heat the mixture to 100 °C in an oil bath or microwave reactor for 15 hours.

  • Validation (In-Process Control): Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete upon the total disappearance of the starting material peak at m/z 343 [M+H]+ and the emergence of the corresponding product mass.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C3-Amination)

This protocol facilitates the formation of a C-N bond, highly relevant for incorporating solubilizing amine groups into the indazole core.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add Pd2​(dba)3​ (2.5 mol%), XPhos ligand (5 mol%), and sodium tert-butoxide (1.5 mmol) to a reaction tube.

  • Reagent Addition: Add 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole (1.0 mmol) and the desired primary or secondary amine (1.2 mmol).

  • Reaction: Add anhydrous, degassed toluene (5 mL). Seal the tube, remove it from the glovebox, and heat to 90 °C for 12 hours. Causality: The bulky XPhos ligand is critical here; it facilitates the challenging reductive elimination step required to form the C-N bond while preventing the formation of unreactive bis-amine palladium complexes.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues, washing with dichloromethane. Concentrate the filtrate and purify via reverse-phase HPLC if the resulting amine is highly polar.

LSF_Workflow Core 3-Iodo-1-methyl- 6-(OCF3)-indazole Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Core->Suzuki Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Library Focused SAR Library Suzuki->Library Buchwald->Library Screening High-Throughput Screening Library->Screening

Caption: Late-stage functionalization workflow for generating focused SAR libraries.

References

  • Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols Source: Benchchem URL
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI URL
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: MDPI URL
  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

Welcome to the technical support center for the synthesis of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information provided herein is synthesized from established chemical literature and field-proven insights to ensure technical accuracy and practical utility.

Introduction

3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole is a key heterocyclic building block in medicinal chemistry. The presence of the C3-iodine atom provides a versatile handle for further molecular elaboration via cross-coupling reactions, while the 1-methyl and 6-(trifluoromethoxy) substituents are crucial for modulating the physicochemical and pharmacological properties of derivative compounds.

The synthesis, however, is not without its challenges. Achieving high yields requires careful control over a multi-step sequence that often includes indazole ring formation, regioselective N-methylation, and electrophilic iodination. Each step presents unique potential pitfalls, from the formation of unwanted regioisomers to incomplete conversions. This guide provides a structured approach to identifying and solving these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule?

A1: A typical synthetic pathway involves three key transformations, though the order can vary:

  • Indazole Ring Formation: Cyclization of a suitably substituted phenylhydrazine or related precursor.

  • N-methylation: Introduction of the methyl group onto the indazole nitrogen. This step is critical as it can produce a mixture of N1 and N2 regioisomers.

  • Iodination: Electrophilic iodination at the C3 position of the indazole ring.

An efficient route often starts with the formation of the 6-(trifluoromethoxy)-1H-indazole core, followed by N-methylation and subsequent C3-iodination.

Q2: Which step is the most challenging for achieving high yield and purity?

A2: The N-methylation step is frequently the most problematic. The indazole anion formed upon deprotonation can be alkylated at either the N1 or N2 position. Achieving high regioselectivity for the desired N1-methyl isomer is crucial and highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[1][2] Poor selectivity at this stage leads to difficult-to-separate isomeric mixtures, significantly lowering the isolated yield of the desired product.

Q3: What analytical techniques are best for monitoring reaction progress and isomer formation?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of products.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying any side products. It can often distinguish between N1 and N2 isomers based on fragmentation patterns or chromatographic retention times.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structural confirmation and determining the ratio of N1 and N2 isomers.[5] Key diagnostic signals, such as the chemical shift of the N-methyl protons and correlations observed in 2D NMR experiments (HMBC, NOESY), can definitively distinguish between the regioisomers.[5]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion During N-methylation

Your reaction stalls, and TLC/LC-MS analysis shows a significant amount of unreacted 6-(trifluoromethoxy)-1H-indazole.

Potential CauseScientific Rationale & Solution
Insufficiently Strong Base The indazole N-H proton is weakly acidic and requires a sufficiently strong base for complete deprotonation to form the reactive indazolide anion. If using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not favor the anion. Solution: Switch to a stronger base. Sodium hydride (NaH) is highly effective and often promotes high N1 selectivity when used in a non-polar aprotic solvent like tetrahydrofuran (THF).[1][2] Cesium carbonate (Cs₂CO₃) is another excellent choice, particularly in solvents like dioxane or DMF.[2]
Low Reaction Temperature The activation energy for the Sₙ2 reaction between the indazolide anion and the methylating agent may not be met at low temperatures, resulting in a sluggish reaction.[2] Solution: While initial deprotonation with NaH is often performed at 0 °C, the subsequent alkylation step can be gently heated (e.g., to room temperature or 40-50 °C) to drive the reaction to completion. Monitor carefully by TLC to avoid potential side reactions or degradation.[5]
Poor Reagent/Solvent Quality Many reactions in heterocyclic synthesis are sensitive to moisture.[6] Water can quench the strong base (e.g., NaH) and the indazolide anion. The methylating agent (e.g., methyl iodide) can degrade over time. Solution: Ensure all solvents (especially THF and DMF) are anhydrous.[5][6] Use freshly opened or properly stored reagents. If in doubt, purify the methylating agent before use.
Problem 2: Poor N1:N2 Regioselectivity in N-methylation Step

The reaction proceeds to completion, but NMR analysis reveals a mixture of the desired N1-methyl and the undesired N2-methyl isomers.

Potential CauseScientific Rationale & Solution
Suboptimal Base/Solvent System The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, which influence the position of the counter-ion and the solvation of the indazolide anion.[1] Polar aprotic solvents like DMF can sometimes lead to mixtures, especially with bases like K₂CO₃.[2] Solution: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-documented system that strongly favors N1-alkylation for a wide range of indazoles.[1][7] This is often considered the "gold standard" for achieving high N1 selectivity.
Kinetic vs. Thermodynamic Control The N1-substituted indazole is generally the thermodynamically more stable product.[1] However, some reaction conditions might favor the kinetically formed N2 isomer. Solution: Employing conditions that allow for equilibration or strongly favor the thermodynamic product is key. The NaH/THF system effectively directs the reaction towards the N1 product.[1]
Logical Workflow: Optimizing N-Methylation Regioselectivity

The following diagram outlines a decision-making process for troubleshooting and optimizing the critical N-methylation step.

cluster_start cluster_analysis cluster_outcome cluster_troubleshoot Start Perform N-methylation of 6-(trifluoromethoxy)-1H-indazole Analyze Analyze crude product by ¹H NMR / LC-MS Start->Analyze Ratio Is N1:N2 Ratio > 95:5 ? Analyze->Ratio Proceed Proceed to Iodination Ratio->Proceed Yes Troubleshoot Troubleshoot Reaction Conditions Ratio->Troubleshoot No Condition1 Change Base/Solvent System (e.g., NaH in THF) Troubleshoot->Condition1 Condition2 Ensure Anhydrous Conditions & Reagent Quality Troubleshoot->Condition2 Rerun Re-run optimized reaction Condition1->Rerun Condition2->Rerun Rerun->Analyze

Caption: Troubleshooting workflow for N-methylation.

Problem 3: Incomplete or Low-Yield Iodination

Reaction of 1-methyl-6-(trifluoromethoxy)-1H-indazole with an iodine source results in low conversion or the formation of multiple products.

Potential CauseScientific Rationale & Solution
Insufficiently Electrophilic Iodine Source The indazole ring is aromatic but may not be electron-rich enough for efficient iodination with molecular iodine (I₂) alone, especially with the electron-withdrawing -OCF₃ group present.[8] Solution: Use a more potent electrophilic iodinating agent or an activating system. A common and effective method is the use of molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) in a polar solvent like DMF .[9][10] The base deprotonates the starting material, increasing its nucleophilicity and facilitating the attack on iodine. Alternatively, reagents like N-Iodosuccinimide (NIS) can be effective.
Product Degradation The desired product, 3-iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole, may be unstable under harsh reaction or workup conditions.[3][6] Solution: Perform the iodination at room temperature and monitor closely by TLC.[10] During workup, quench excess iodine with a solution of sodium thiosulfate until the brown color disappears.[8] Avoid exposure to strong acids or bases and high temperatures during purification.
Incorrect Stoichiometry Using too little iodine will result in an incomplete reaction. Using a large excess may lead to side reactions, though di-iodination is less common on the indazole core itself.[3] Solution: Use a slight excess of the iodinating agent, typically 1.1 to 1.5 equivalents of molecular iodine.[10]

Recommended Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: N1-Methylation of 6-(Trifluoromethoxy)-1H-indazole (High N1-Selectivity)

This protocol is adapted from methodologies known to favor N1-alkylation.[1][2]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 6-(trifluoromethoxy)-1H-indazole (1.0 eq.) in anhydrous THF dropwise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 1-methyl-6-(trifluoromethoxy)-1H-indazole.

Protocol 2: C3-Iodination of 1-Methyl-6-(trifluoromethoxy)-1H-indazole

This protocol is based on standard indazole iodination procedures.[8][9][10]

  • Preparation: In a round-bottom flask, dissolve 1-methyl-6-(trifluoromethoxy)-1H-indazole (1.0 eq.) in dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution and stir the resulting suspension at room temperature for 15 minutes.

  • Iodination: Add molecular iodine (I₂, 1.2 eq.) portion-wise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into cold water. Quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate dropwise until the brown color disappears.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole.

Visualizing the Synthetic Pathway

Start 6-(Trifluoromethoxy)-1H-indazole Step1 N-Methylation Start->Step1  1. NaH, THF  2. CH₃I Intermediate 1-Methyl-6-(trifluoromethoxy)-1H-indazole Step1->Intermediate Step2 C3-Iodination Intermediate->Step2  I₂, K₂CO₃  DMF Product 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole Step2->Product

Caption: Key steps in the synthesis pathway.

References

  • Benchchem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. Common side reactions in the synthesis of indazole-3-carboxamides.
  • Benchchem. Technical Support Center: Optimization of 2H-Indazole Synthesis.
  • Lam, B. V., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 12, 833-839. Available from: [Link]

  • Benchchem. Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis.
  • Pace, V., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 648-655. Available from: [Link]

  • Gaikwad, D. D., et al. (2012). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of Chemical Sciences and Research, 2(3), 1-5. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Kumar, A., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 40, 116178. Available from: [Link]

  • O'Neill, P. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(5), 2865-2874. Available from: [Link]

  • O'Neill, P. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]

  • Benchchem. Technical Support Center: Optimizing N-methylation of 6-bromo-1H-indazole.
  • World Intellectual Property Organization. (2006). Methods for preparing indazole compounds. WO2006048745A1.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific substrate. The indazole moiety is a critical scaffold in medicinal chemistry, and successful functionalization at the 3-position is often a key step in the synthesis of novel therapeutic agents.[1][2][3]

This document will provide a structured approach to optimizing palladium catalyst loading, a crucial parameter that significantly impacts reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the typical palladium catalyst loading ranges for cross-coupling reactions with 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole?

A1: For many palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 0.5 and 5 mol%.[4] For efficient and well-understood reactions, loadings can often be reduced to less than 1 mol%.[4] However, for challenging substrates or novel transformations, a higher initial loading (e.g., 5 mol%) may be necessary to ensure reaction initiation and achieve reasonable conversion.[4][5] Subsequent optimization efforts can then focus on reducing the catalyst loading.[5] For some highly efficient systems, catalyst loadings as low as 0.01 mol% have been reported for Suzuki-Miyaura reactions of diverse aryl and heteroaryl chlorides.[6]

Q2: My reaction is sluggish or shows no conversion. Should I simply increase the catalyst loading?

A2: While increasing the catalyst loading can sometimes improve a sluggish reaction, it should not be the first and only troubleshooting step.[4] Low or no conversion can stem from several factors, including inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.[4] Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[4][7] Inefficient reduction can lead to low catalytic activity.[7] Before increasing the catalyst loading, consider the following:

  • Reagent Purity: Ensure all starting materials, including the 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole, coupling partner, base, and solvent, are pure and anhydrous (if required by the reaction). Impurities can act as catalyst poisons.[4]

  • Degassing: Oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[4][8] Thoroughly degas the reaction mixture.

  • Reaction Temperature: Many cross-coupling reactions require heating.[8] A modest increase in temperature may improve the reaction rate, but excessive heat can lead to catalyst decomposition.[8]

  • Solvent and Base: The choice of solvent and base is critical and can significantly impact reaction outcomes.[4][9] A screening of different solvents and bases may be necessary.

Q3: I'm observing the formation of a black precipitate in my reaction mixture. What is it, and how can I prevent it?

A3: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[4] This is a common deactivation pathway.[4] Several factors can contribute to the formation of palladium black:

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the resulting unsaturated species can aggregate.[4]

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center prone to aggregation.[8] For monodentate ligands, a 2:1 or 4:1 ligand-to-palladium ratio is common, while for bidentate ligands, a 1.2:1 ratio is typical.[4]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[8]

To prevent the formation of palladium black, ensure you are using an appropriate ligand and ligand-to-palladium ratio, maintain a strictly inert atmosphere, and avoid excessive reaction temperatures.

Troubleshooting Guide: Optimizing Palladium Catalyst Loading

This section provides a systematic approach to troubleshooting and optimizing palladium catalyst loading for reactions involving 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole.

Issue 1: Low or No Product Yield

A low or non-existent yield is a common challenge. The following flowchart outlines a systematic troubleshooting approach.

Caption: A decision tree for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Catalyst Activity: The active catalytic species in most cross-coupling reactions is Pd(0).[4] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reaction conditions are suitable for its reduction to Pd(0).[4][7] Modern palladacycle precatalysts often form the active Pd(0) species more efficiently.[10]

  • Assess Reagent Quality: The purity of all reagents is paramount. Impurities in the 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole, the coupling partner, or the solvent can poison the catalyst.[4]

  • Evaluate Reaction Conditions:

    • Solvent: The choice of solvent affects solubility, kinetics, and catalyst stability.[4] Common solvents for cross-coupling reactions include toluene, dioxane, DMF, and THF.[4] A solvent screen is often a necessary optimization step.

    • Base: The base plays a crucial role, and its strength and solubility can significantly impact the reaction.[4] For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or KOtBu are often used.[10]

    • Temperature: While many modern catalyst systems are active at room temperature, challenging substrates may require heating.[4]

  • Systematically Increase Catalyst Loading: If the above steps do not improve the yield, a systematic increase in the catalyst loading may be warranted.[4] It is advisable to increase the loading in increments (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) while monitoring the reaction progress.

  • Perform Ligand Screening: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[10] For a challenging substrate like 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole, screening a panel of ligands, such as those from the Buchwald or Josiphos families, can be highly effective.

Issue 2: Formation of Side Products

The formation of side products can reduce the yield of the desired product and complicate purification.

Common Side Reactions and Solutions:

Side ReactionDescriptionPotential CausesTroubleshooting Strategies
Homocoupling Dimerization of the starting materials.Can be promoted by certain catalyst systems and reaction conditions.Optimize catalyst loading and reaction temperature.[10]
Dehalogenation The iodo group on the indazole is replaced by a hydrogen atom.Reaction of the organopalladium intermediate with a hydride source (e.g., amine bases, alcohol solvents).Switch to a non-hydride donating base (e.g., carbonates, phosphates) and an aprotic solvent.[8]
Protodeborylation (in Suzuki reactions) Cleavage of the C-B bond of the boronic acid by a proton source (often water).Excessive water in the reaction mixture.Use anhydrous conditions with a base like K₃PO₄, which often requires only a small amount of water to be effective.[8] Consider using more stable boronic esters.[4]

Experimental Protocol: Catalyst Loading Optimization Screen

This protocol outlines a general procedure for screening different palladium catalyst loadings for a cross-coupling reaction with 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole.

Materials:

  • 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

  • Coupling partner (e.g., a boronic acid for a Suzuki reaction)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Inert atmosphere (glovebox or Schlenk line)

  • Reaction vials with stir bars

  • Heating block

Procedure:

  • Stock Solution Preparation: To ensure accurate dispensing of small quantities, prepare stock solutions of the 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole, coupling partner, palladium precatalyst, and ligand in the chosen solvent.

  • Reaction Setup: In a series of reaction vials, add the appropriate amount of base.

  • Under an inert atmosphere, add the stock solutions of the 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole (1.0 eq) and the coupling partner (1.2 eq).

  • Add the desired amount of the palladium precatalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Add the ligand stock solution, maintaining a constant ligand-to-palladium ratio (e.g., 2.5:1 for XPhos).

  • Add the solvent to reach the desired reaction concentration.

  • Execution: Seal the vials and place them in a preheated heating block at the desired temperature (e.g., 100 °C). Stir the reactions for a set time (e.g., 12 hours).

  • Analysis: After cooling, analyze a small aliquot from each reaction by LC-MS or GC-MS to determine the conversion and yield.

Data Presentation:

EntryPd Loading (mol%)Ligand:Pd RatioConversion (%)Yield (%)
10.52.5:1
21.02.5:1
32.52.5:1
45.02.5:1

This systematic approach will help you identify the optimal palladium catalyst loading for your specific cross-coupling reaction with 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole, leading to improved yields and a more efficient synthetic process.

References

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • An active catalytic system for Suzuki–Miyaura cross-coupling reactions using low levels of palladium loading. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]

  • Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. PMC - NIH. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Impact of Palladium Loading and Interparticle Distance on the Selectivity for the Oxygen Reduction Reaction toward Hydrogen Peroxide. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Semantic Scholar. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis - ACS Publications. [Link]

  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications. [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. MDPI. [Link]

  • Exploring the Impact of Palladium Loading on Pd-Based Three-Way Catalyst Performance and Propane Reactivity for Emission Reduction in Liquefied Petroleum Gas Engines. MDPI. [Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines | Request PDF. ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • 3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE — Chemical Substance Information. PubChem. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development - ACS Publications. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

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Troubleshooting

Technical Support Center: Resolving Organic Solvent Solubility Issues for Trifluoromethoxy Indazoles

Welcome to the Advanced Formulation and Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals facing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation and Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals facing the unique physicochemical challenges of working with trifluoromethoxy (-OCF3) substituted indazoles.

This guide moves beyond basic trial-and-error, focusing on the fundamental thermodynamics and kinetics driving your compound's behavior, ensuring your experimental protocols are robust, reproducible, and self-validating.

SECTION 1: Mechanistic Foundations

Q: Why does the trifluoromethoxy (-OCF3) group cause my indazole compound to crash out of standard organic solvents like DMSO or MeCN?

A: To solve the solubility issue, we must first understand the causality behind the molecular interactions.

Indazole is a bicyclic heteroaromatic nitrogen heterocycle that forms highly stable, planar crystal lattices[1]. This stability is driven by strong intermolecular hydrogen bonding between the N-H (donor) and the adjacent N (acceptor)[1].

When you introduce a trifluoromethoxy (-OCF3) group, you drastically alter the molecule's physicochemical profile. The -OCF3 group is exceptionally lipophilic, boasting a Hansch π parameter of +1.04[2]. Unlike a standard methoxy (-OCH3) group, the oxygen atom in -OCF3 is sterically shielded, and its electron density is heavily withdrawn by the highly electronegative fluorine atoms[2]. This prevents the oxygen from acting as a viable hydrogen bond acceptor with the solvent.

Consequently, the molecule suffers from a severe "solubility mismatch": the indazole core demands high polar/hydrogen-bonding energy to break its crystal lattice, while the -OCF3 group violently repels polar organic solvents. This results in a high energy barrier for thermodynamic dissolution.

Table 1: Physicochemical Impact of -OCF3 on the Indazole Core

Property1H-Indazole CoreTrifluoromethoxy-1H-IndazoleImpact on Solvent Compatibility
Lipophilicity (LogP) ~1.8~2.8 - 3.8Drastic reduction in aqueous and polar organic solubility.
Hydrogen Bonding Donor (N-H), Acceptor (N)Donor (N-H), Acceptor (N) restricted-OCF3 oxygen is sterically shielded; reduces solvent-solute H-bonding.
Crystal Lattice Energy High (Planar stacking)Very High (Hydrophobic packing)High energy barrier for thermodynamic dissolution; prone to precipitation.
Q: How can I use Hansen Solubility Parameters (HSP) to rationally design a solvent system?

A: Relying on trial-and-error wastes valuable API. Hansen Solubility Parameters (HSP) dictate that solubility is optimized when the cohesive energy of the solvent matches the solute across three specific interactions: atomic dispersion forces (δD), polar interactions (δP), and hydrogen bonding (δH)[3].

Because of the dense halogen cloud and aromatic rings, trifluoromethoxy indazoles exhibit high δD, but very low effective δP and δH. You must select a solvent or co-solvent blend that bridges this gap.

Table 2: Hansen Solubility Parameters (HSP) Reference for Troubleshooting

Solvent / ComponentDispersion (δD)Polar (δP)H-Bonding (δH)Suitability for -OCF3 Indazoles
Water 15.516.042.3Poor (Anti-solvent, causes immediate precipitation)
DMSO 18.416.410.2Moderate (Good for stock, but prone to kinetic crashing)
PEG 300 16.210.815.6Excellent (Bridges the polar/non-polar gap effectively)
Estimated -OCF3 Indazole ~18.0 - 19.5~5.0 - 8.0~4.0 - 6.0Requires high δD, low-to-moderate δP/δH solvents.

SECTION 2: Troubleshooting DMSO Stock Solutions

Q: My compound dissolves in 100% DMSO at 10 mM for stock storage, but precipitates irreversibly after a single freeze-thaw cycle. What is happening?

A: You are observing a failure of kinetic solubility transitioning into a thermodynamic sink.

DMSO has a relatively high freezing point of 18.5°C. When you store a DMSO stock at -20°C, the solvent crystallizes as pure DMSO. As the ice lattice forms, the solute is excluded and forced into microscopic, unfrozen pockets of solvent. This causes extreme localized supersaturation. This kinetic instability forces the -OCF3 indazole to nucleate and crash out into its lowest-energy crystalline polymorph[4].

Because the thermodynamic solubility of this newly formed crystal is much lower than its initial kinetic solubility, simply thawing the tube to room temperature does not provide enough kinetic energy to break the robust crystal lattice.

G A 10 mM DMSO Stock (Room Temp, Dissolved) B Storage at -20°C (DMSO Freezes at 18.5°C) A->B C Solute Concentration Spikes in Unfrozen Pockets B->C Phase Separation D Nucleation & Crystallization (Thermodynamic Sink) C->D Supersaturation E Thawing to Room Temp (Compound Remains Solid) D->E F Recovery Protocol: Heat to 37°C + Sonication E->F Kinetic Energy Added G Re-dissolved Stock (Aliquot to prevent re-freeze) F->G

Mechanism of freeze-thaw induced precipitation in DMSO and the thermal/acoustic recovery workflow.

Protocol 1: Recovery and Stabilization of Crashed DMSO Stocks

This protocol is a self-validating system designed to overcome the thermodynamic energy barrier of the precipitated polymorph.

  • Thermal Incubation: Place the precipitated DMSO stock vial in a dry block heater or water bath set strictly to 37°C for 15 minutes. Causality: Heat increases the kinetic energy of the solvent molecules, shifting the thermodynamic equilibrium toward dissolution.

  • Acoustic Cavitation (Sonication): Transfer the vial to a bath sonicator. Sonicate for 10 minutes at room temperature. Causality: High-frequency sound waves create microscopic cavitation bubbles that implode, generating localized shear forces that physically break the indazole crystal lattice.

  • Vortexing: Vortex vigorously for 30 seconds to ensure homogeneous distribution.

  • Validation Check (Tyndall Effect): Hold the vial against a dark background and shine a strong, focused light (like a laser pointer or phone flashlight) through the liquid. If you see a visible beam of light scattering, micro-crystals are still present. Repeat steps 1-3 until the solution is optically clear.

  • Aliquoting (Critical Step): Once dissolved, immediately divide the stock into single-use aliquots (e.g., 10 µL) before returning to -20°C. This prevents future freeze-thaw cycles from ruining the bulk batch.

SECTION 3: Formulation & In Vivo Preparation

Q: When diluting my DMSO stock into aqueous assay buffers, I get immediate cloudiness. How do I formulate this for in vitro or in vivo dosing?

A: Early drug discovery relies heavily on kinetic solubility—diluting a DMSO stock into an aqueous buffer creates a supersaturated solution[4]. Because of the -OCF3 group's extreme lipophilicity, the sudden shift in solvent polarity causes immediate phase separation. To maintain kinetic solubility, you must create a solvent gradient using co-solvents and surfactants to bridge the gap between the hydrophobic drug and the aqueous bulk[5].

Formulation Step1 1. Dissolve in DMSO (Max 10% final vol) Step2 2. Add PEG300 (40%) (Dispersion/Polar Match) Step1->Step2 Step3 3. Add Tween-80 (5%) (Micelle Formation) Step2->Step3 Step4 4. Add Saline (45%) (Aqueous Bulk) Step3->Step4 Result Clear Solution (Kinetically Stable) Step4->Result

Step-by-step cosolvent and surfactant addition workflow to maintain kinetic solubility.

Protocol 2: Preparation of Kinetically Stable Aqueous Formulations

This protocol yields a clear solution of ≥ 5 mg/mL by systematically stepping down the solvent polarity[5].

  • Primary Solubilization: Take 100 µL of your concentrated DMSO stock solution (e.g., 50.0 mg/mL). Ensure it is fully dissolved using the validation check from Protocol 1.

  • Co-Solvent Addition: Add 400 µL of PEG300 to the DMSO stock. Mix thoroughly by vortexing for 30 seconds. Causality: PEG300 acts as a thermodynamic bridge, matching the dispersion forces (δD) of the -OCF3 group while providing terminal hydroxyls for aqueous compatibility.

  • Surfactant Addition: Add 50 µL of Tween-80. Mix evenly by gentle pipetting to avoid excessive foaming. Causality: Tween-80 forms protective micelles around the highly lipophilic indazole core, preventing nucleation when water is introduced.

  • Aqueous Dilution: Slowly add 450 µL of standard Saline (0.9% NaCl) dropwise while continuously vortexing at a low speed to adjust the final volume to 1 mL. Causality: Dropwise addition prevents localized pockets of high water concentration, which would otherwise trigger immediate kinetic precipitation.

  • Validation Check (LC-MS/MS): To ensure the compound hasn't formed invisible nano-suspensions, centrifuge an aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS against a standard curve to confirm the expected concentration is maintained in the soluble fraction.

Sources

Optimization

HPLC method development and optimization for 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical bottlenecks associated with highly lipophilic, heavily substituted heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical bottlenecks associated with highly lipophilic, heavily substituted heterocycles.

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole presents unique chromatographic challenges. The molecule is entirely neutral (due to N1 methylation) and extremely hydrophobic (driven by the synergistic lipophilicity of the 3-iodo and 6-trifluoromethoxy groups).

Below is an in-depth, causality-driven troubleshooting guide and FAQ designed to help you optimize retention, achieve orthogonal selectivity, and establish a self-validating stability-indicating method.

Phase 1: Analyte Profiling & Column Selection

Q: Why is my compound eluting so late, even at high organic modifier concentrations? A: The extreme retention is driven by the 6-trifluoromethoxy (-OCF₃) and 3-iodo (-I) groups. The -OCF₃ moiety is highly lipophilic and strongly repels aqueous mobile phases, partitioning heavily into non-polar stationary phases[1]. Furthermore, the methylation at the N1 position of the indazole core removes the only potential hydrogen-bond donor, rendering the molecule entirely neutral. To reduce retention time without sacrificing theoretical plates, you must shift from relying solely on hydrophobic partitioning to utilizing shape and dipole selectivity.

Q: Should I use a standard C18 or a specialized phase for this indazole derivative? A: While purely nonpolar analytes are traditionally separated on hydrophobic C18 stationary phases[2], the presence of the -I and -OCF₃ groups makes specialized columns vastly superior. A Pentafluorophenyl (PFP) column is highly recommended. PFP phases offer specific fluorine-fluorine interactions with the -OCF₃ group and halogen-bonding capabilities with the 3-iodo group[3]. Screening orthogonal stationary phase chemistries like PFP or Phenyl-Hexyl often reveals underlying process impurities that would otherwise co-elute under the broad peak envelope of a C18 column[2].

HPLC_Scouting Start Initiate Method Scouting for Hydrophobic Indazole Col Select Stationary Phase Start->Col C18 C18 Column (General Hydrophobicity) Col->C18 PFP PFP / Phenyl Column (Halogen & pi-pi Selectivity) Col->PFP MP Select Organic Modifier (ACN preferred for -OCF3) C18->MP PFP->MP Grad Run Broad Gradient (5% to 95% B) MP->Grad Eval Evaluate Retention & Peak Shape Grad->Eval

Caption: Decision tree for HPLC method scouting of highly hydrophobic halogenated indazoles.

Phase 2: Mobile Phase & Gradient Optimization

Q: Is Acetonitrile or Methanol better for this molecule? A: Acetonitrile (ACN) is strongly preferred. ACN is an aprotic solvent with a higher elution strength for lipophilic compounds in reversed-phase chromatography compared to methanol. Because the target API lacks hydrogen-bond donors, the protic nature of methanol provides no selectivity advantage. Methanol will only result in broader peaks, longer run times, and higher system backpressure.

Q: Do I need a buffer if the API is neutral? A: The API itself is neutral; the indazole core has a very low pKa, and N1 methylation prevents protonation under standard reversed-phase conditions. However, a mobile phase additive (e.g., 0.1% Formic Acid) is essential to control the ionization state of potential synthetic impurities or degradation products[4]. Using 0.1% formic acid in both water (Mobile Phase A) and ACN (Mobile Phase B) establishes a robust, self-validating baseline that ensures reproducible retention times regardless of minor pH fluctuations in the laboratory water supply[5].

Quantitative Data: Retention & Selectivity Optimization

Table 1: Effect of stationary phase and organic modifier on the retention and peak shape of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole.

Column ChemistryMobile Phase (Organic)Retention Factor (k')Selectivity for Halogenated ImpuritiesPeak Shape
C18Methanol> 15 (Excessive)LowBroad
C18Acetonitrile8 - 10ModerateAcceptable
Phenyl-HexylAcetonitrile5 - 7High (π-π interactions)Sharp
PFP Acetonitrile 4 - 6 Very High (Halogen bonding) Excellent

Phase 3: Troubleshooting Peak Degradation & Tailing

Q: I'm seeing a secondary peak growing over time in my standard solutions. What is causing this? A: This is a classic symptom of photolytic degradation. The carbon-iodine (C-I) bond at the 3-position of the indazole ring is photolabile. Exposure to ambient laboratory UV/Vis light induces homolytic cleavage of the C-I bond, generating an iodine radical and a highly reactive indazole radical. This radical abstracts a hydrogen atom from the solvent to form a des-iodo degradant (1-methyl-6-(trifluoromethoxy)-1H-indazole). Causality fix: Prepare all standards in amber volumetric flasks and utilize amber HPLC vials in the autosampler.

Degradation API 3-Iodo-1-methyl-6-(trifluoromethoxy) -1H-indazole (Intact API) Light UV/Vis Light Exposure (hv) API->Light Radical Homolytic Cleavage (C-I Bond Breakage) Light->Radical DesIodo 1-Methyl-6-(trifluoromethoxy) -1H-indazole (Degradant) Radical->DesIodo Iodine Iodine Radical (I•) Radical->Iodine

Caption: Photolytic degradation pathway of 3-iodo-indazole derivatives via C-I bond homolysis.

Phase 4: Self-Validating Experimental Protocols

To ensure your method is truly stability-indicating, you must prove that all potential degradants elute separately from the main API peak. The following protocol is designed as a self-validating system : it utilizes Mass Balance calculations to verify that no degradants are permanently retained on the column or co-eluting with the API.

Step-by-Step Methodology: Forced Degradation & Stability-Indicating Assay (SIA)
  • Baseline Establishment: Prepare a 1.0 mg/mL API stock in ACN. Inject an unstressed control sample to establish the total baseline peak area (100% Mass Balance reference). Set UV detection at 254 nm, matching the absorbance maxima of the indazole chromophore[4].

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark.

  • Photolytic Stress: Expose 2 mL of stock in a clear glass vial to UV/Vis light according to ICH Q1B guidelines (1.2 million lux hours).

  • Neutralization & Dilution (Critical Step): Neutralize the acid/base samples (e.g., add 1 mL of 0.1 N NaOH to the acid-stressed sample). Dilute all stressed samples to a final working concentration of 0.1 mg/mL using Mobile Phase A. Causality: Failing to neutralize will cause severe peak distortion and retention time shifts due to localized pH mismatch upon injection.

  • HPLC-DAD Analysis & Mass Balance Check: Inject all samples using a diode-array detector (DAD). Calculate the Mass Balance: (Sum of all Degradant Peak Areas + Remaining API Peak Area) / (Unstressed Control API Peak Area) * 100.

    • Validation Check: If the mass balance is < 95%, degradants are either non-UV absorbing or stuck on the column. If stuck, extend your gradient hold at 95% ACN to flush highly lipophilic polymeric degradants.

Stability_Workflow Start API Stock Solution (1 mg/mL in ACN) Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (UV/Vis, ICH Q1B) Start->Photo Neutralize Neutralize & Dilute to Working Conc. Acid->Neutralize Base->Neutralize Ox->Neutralize Photo->Neutralize HPLC HPLC-DAD Analysis (Peak Purity & Mass Balance) Neutralize->HPLC

Caption: Self-validating forced degradation workflow for stability-indicating assay development.

References

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.[Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International.[Link]

  • Top Three HPLC Method Development Tips. LCGC International.[Link]

  • HPLC Method Development Kit: Where to Start? Element Lab Solutions.[Link]

  • Discovery of a Trifluoromethoxy Cyclopentanone Benzothiazole Receptor-Interacting Protein Kinase 1 Inhibitor as the Treatment for Alzheimer's Disease. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Troubleshooting

purification and flash chromatography techniques for halogenated indazole derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of halogenated indazole pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of halogenated indazole pharmacophores. These molecules present a unique "chromatographic trap": their amphoteric core drives severe secondary interactions with silica, while halogen substituents drastically alter their solubility and lipophilicity.

This guide is designed to troubleshoot these exact failure modes using field-proven, mechanistically grounded methodologies.

Visual Workflow: Chromatographic Decision Matrix

G A Crude Halogenated Indazole B Assess Solubility & Lipophilicity A->B C High Lipophilicity (Poly-Cl, Br) Poor Organic Solubility B->C ClogP > 3 D Moderate Polarity (Mono-F, Cl) Good Organic Solubility B->D ClogP < 3 G Dry Load onto C18/Celite C->G H Liquid Load or Silica Dry Load D->H E Reverse Phase (C18) MeCN/H2O + 0.1% Formic Acid F Normal Phase (Silica) Hexane/EtOAc + 0.1% TEA G->E H->F

Decision workflow for selecting chromatography modes for halogenated indazoles.

Troubleshooting FAQs

Q1: Why do my halogenated indazoles streak severely on normal-phase silica, and how do I resolve this mechanistically? A1: The causality lies in the 1H-indazole core, which is highly amphoteric. The N1-H acts as a strong hydrogen bond donor, while the N2 lone pair is a hydrogen bond acceptor. When you add electron-withdrawing halogens (e.g., a 5-bromo or 3-chloro substitution), the inductive effect increases the acidity of the N1-H. This causes the molecule to bind aggressively to the acidic silanol groups (pKa ~4.5-5.5) on bare "Type A" silica (1)[1]. The Fix: You must mask the silanols. For standard normal-phase gradients (e.g., Petroleum Ether/Ethyl Acetate), add a competitive base like Triethylamine (TEA). A field-proven ratio is approximately 10 drops of TEA per 200 mL of eluent (2)[2]. For highly polar or poly-halogenated derivatives like 3,4-dichloro-1H-indazole, switch to a highly polar, basic modifier system such as CHCl3/MeOH/NH3 (85:14:1) (3)[3], which is a recognized starting point for these analogs (4)[4].

Q2: I am scaling up a brominated indazole intermediate, but it crashes out on the column head. Should I switch to Reverse Phase (RP)? A2: Yes. Heavy halogens (Bromine, Iodine) significantly increase the ClogP (lipophilicity) and crystal lattice energy of the indazole, often rendering it insoluble in standard normal-phase loading solvents like Dichloromethane (DCM) or Hexanes. If you force a liquid injection, the sample will precipitate at the column head, ruining your separation efficiency. The Fix: Transition to Reverse Phase (C18) flash chromatography. RP methods utilizing Acetonitrile (MeCN) and Water are highly effective for indazoles (5)[5]. To prevent tailing on C18, utilize a low-pH mobile phase (e.g., 0.1% Formic Acid). The low pH neutralizes residual surface silanols on the hybrid silica, suppressing the cation-exchange mechanism that causes tailing (6)[6].

Quantitative Data: Mobile Phase Optimization

Chromatography ModeTarget HalogenationOptimal Solvent SystemAdditive / ModifierMechanism of ActionTypical Retention Shift
Normal Phase (Silica) Mono-F, Mono-ClHexane / Ethyl Acetate0.1% v/v Triethylamine (TEA)Saturates acidic silanols, preventing H-bonding with N1-H.Sharpens peak; Rf increases by ~0.15.
Normal Phase (Silica) Poly-Cl (e.g., 3,4-dichloro)CHCl3 / MeOH1% v/v Aqueous NH3Disrupts strong dipole-dipole interactions; keeps indazole neutral.Elutes as a tight band at Rf 0.3-0.4.
Reverse Phase (C18) Br, I, Poly-halogenatedWater / Acetonitrile0.1% v/v Formic AcidLowers pH to ~2.5, neutralizing residual silanols on C18 phase.Reduces tailing factor from >2.0 to <1.2.

Self-Validating Protocol: Reverse Phase (C18) Purification of Lipophilic Halogenated Indazoles

Self-Validating Principle: This protocol uses dry-loading to completely bypass the solubility limitations of halogenated indazoles, ensuring a focused injection band. Every step contains a physical or analytical check to guarantee success.

Step 1: Preparation of the Dry Load

  • Dissolve the crude halogenated indazole in a highly solubilizing, volatile solvent (e.g., THF, Acetone, or Methanol). Critical: Do NOT use DMSO or DMF. Their high boiling points prevent evaporation and will cause the sample to streak through the C18 column.

  • Add bulk C18 silica powder (or Celite) to the flask. Use a 1:3 ratio (1 part crude mass to 3 parts C18 powder).

  • Evaporate the solvent slowly on a rotary evaporator until a free-flowing, dry powder is achieved. Validation Check: Shake the flask. If the powder is clumpy or sticks to the glass, residual solvent remains. Continue drying under a high vacuum until it flows like fine sand.

Step 2: Column Equilibration

  • Mount a pre-packed C18 flash column onto your automated chromatography system.

  • Equilibrate the column with 3-5 column volumes (CV) of 5% Acetonitrile / 95% Water containing 0.1% Formic Acid. Validation Check: Monitor the baseline UV trace. Do not proceed to loading until the baseline is completely flat, indicating full column equilibration.

Step 3: Sample Loading & Elution

  • Transfer the dry-loaded powder into an empty solid-load cartridge and attach it in-line ahead of the main C18 column.

  • Run a gradient from 5% MeCN to 100% MeCN over 15-20 CVs. The 0.1% Formic Acid must be present in both aqueous and organic lines to maintain a constant pH and suppress silanol ionization.

Step 4: Fraction Collection & Recovery

  • Collect fractions based on UV absorption (typically 254 nm for the indazole chromophore).

  • Pool the pure fractions. To recover the product, remove the Acetonitrile via rotary evaporation at 40°C.

  • Lyophilize (freeze-dry) the remaining aqueous suspension to yield the pure halogenated indazole powder. Validation Check: Run a quick LC-MS or TLC of the final powder to confirm the absence of formylated byproducts (a rare but possible side reaction if concentrated at high heat).

References

  • Source: google.com (Patents)
  • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: mdpi.com URL: [Link]

  • Title: Separation of Indazole on Newcrom R1 HPLC column Source: sielc.com URL: [Link]

  • Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 Source: waters.com URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: phenomenex.com URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Regioselectivity Errors During Indazole N-Methylation

Welcome to the technical support center for indazole N-methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for indazole N-methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling and troubleshooting regioselectivity in this critical synthetic transformation. The indazole nucleus is a prominent scaffold in medicinal chemistry, and the ability to selectively functionalize the N-1 or N-2 position is often paramount to achieving desired biological activity.[1][2][3] This resource will address common challenges and provide actionable protocols to help you navigate the nuances of indazole N-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control N-1 vs. N-2 regioselectivity in indazole methylation?

The regiochemical outcome of indazole methylation is a delicate balance between kinetic and thermodynamic control, influenced by several key factors:

  • Base and Solvent System: This is one of the most critical parameters.[4] Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) typically favor the formation of the thermodynamically more stable N-1 methylated product.[1][5][6] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can often lead to mixtures of N-1 and N-2 isomers.[3]

  • Substituent Effects (Steric and Electronic): The electronic nature and position of substituents on the indazole ring play a significant role. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.[7] Steric hindrance, particularly from a substituent at the C-7 position, can block access to the N-1 position, thereby favoring methylation at N-2.[3]

  • Methylating Agent: The nature of the methylating agent is crucial. "Harder" electrophiles like dimethyl sulfate are often used, while others like methyl iodide are also common.[8] More specialized reagents, such as trimethyloxonium tetrafluoroborate (Meerwein's reagent) or methyl 2,2,2-trichloroacetimidate, have been shown to provide high selectivity for the N-2 position under specific conditions.[8][9]

  • Temperature and Reaction Time: These parameters can influence the kinetic versus thermodynamic product distribution. Conditions that allow for equilibration, often involving longer reaction times or elevated temperatures, tend to favor the thermodynamically stable N-1 isomer.[1][10][11]

Q2: How can I reliably distinguish between the N-1 and N-2 methylated isomers?

Unambiguous characterization of the N-1 and N-2 regioisomers is essential. Several analytical techniques are highly effective:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are the most powerful tools for isomer differentiation.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the definitive method. For an N-1 methylated indazole, a correlation is typically observed between the N-methyl protons and the C-7a carbon. Conversely, for an N-2 methylated indazole, a correlation is seen between the N-methyl protons and the C-3 carbon.[1][4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): An NOE can be observed between the N-1 methyl protons and the proton at the C-7 position.

  • UV Derivative Spectrophotometry: N-1 and N-2 isomers often exhibit distinct UV spectra, which can be used for differentiation.[4]

  • Chromatographic Separation: Techniques like HPLC can often separate the two isomers, and their distinct retention times can be used for identification once validated with a known standard.[6]

Q3: I am consistently getting a mixture of N-1 and N-2 isomers. What is the first troubleshooting step I should take?

The formation of isomeric mixtures is the most common challenge.[2][4] Your first and most critical step is to re-evaluate your base and solvent combination . This choice fundamentally dictates the reaction pathway.

  • To Favor N-1 (Thermodynamic Product): Switch to a strong, non-nucleophilic base in a non-polar, aprotic solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established system for promoting N-1 selectivity.[1][5]

  • To Favor N-2 (Kinetic Product): This often requires more specific conditions. Some methods include using a weaker base in a polar aprotic solvent, or employing specialized methylating agents under acidic conditions.[9][12] For example, using dimethyl carbonate with a base like DABCO in DMF has been shown to be effective for certain substrates.[5]

Troubleshooting Guide: Common Scenarios and Solutions

Scenario 1: My reaction is selective for the N-1 position, but the yield is low.

Low yield despite good selectivity can be due to several factors.

Possible Causes & Solutions:

  • Incomplete Deprotonation: Ensure your base is fresh and of high quality. Sodium hydride, for example, can be passivated by a layer of sodium hydroxide if not stored properly. Use a slight excess of the base (1.1-1.2 equivalents).

  • Poor Quality Reagents/Solvent: Use anhydrous solvent, as water will quench the base. Ensure your indazole starting material and methylating agent are pure.

  • Reaction Temperature and Time: While NaH/THF reactions often start at 0 °C, they may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to go to completion.[1][4] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Degradation: Indazoles can be sensitive to harsh conditions. If you are heating the reaction, be mindful of potential decomposition.

Scenario 2: I am trying to synthesize the N-2 isomer, but I keep getting the N-1 product or a mixture.

Achieving high N-2 selectivity can be challenging as it often involves overriding the thermodynamic preference for the N-1 isomer.[5][9]

Strategies to Enhance N-2 Selectivity:

  • Mitsunobu Reaction: This reaction can show a strong preference for the formation of the N-2 regioisomer.[1]

  • Acid-Catalyzed Methylation: Using reagents like methyl 2,2,2-trichloroacetimidate in the presence of a strong acid like trifluoromethanesulfonic acid can lead to highly selective N-2 alkylation.[9][13] This is because the reaction proceeds through a different mechanism that favors attack at the more kinetically accessible N-2 lone pair.[7][14]

  • Directed N-2 Protection: In some cases, it may be advantageous to first protect the N-2 position with a group like a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be introduced with high regioselectivity under specific conditions.[15][16] Following other transformations, this group can be removed.

  • Biocatalysis: Engineered and natural methyltransferases have shown the ability to perform N-methylation with high regioselectivity, sometimes favoring the thermodynamically less-stable N-2 isomer.[17]

Scenario 3: I have a substituent at the C-7 position and am seeing unexpected regioselectivity.

A substituent at the C-7 position can exert a strong steric influence, hindering access to the N-1 nitrogen.

Expected Outcome & Troubleshooting:

  • Predominant N-2 Methylation: With a bulky C-7 substituent, you should expect to see a significant preference for N-2 methylation, even under conditions that would normally favor the N-1 position (like NaH/THF).[3]

  • If N-1 is still observed: This could indicate that the steric bulk of your C-7 group is not sufficient to completely block the N-1 position. You may need to consider an even bulkier methylating agent or explore alternative synthetic routes that build the N-methylated indazole from a different precursor.

Visualizing the Path to Selectivity

The choice between kinetic and thermodynamic control is central to achieving regioselectivity.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathway cluster_2 Product Outcome Base Base Kinetic_Control Kinetic Control (Faster Formation) Base->Kinetic_Control Weaker Base (e.g., K2CO3) Thermodynamic_Control Thermodynamic Control (More Stable Product) Base->Thermodynamic_Control Strong Base (e.g., NaH) Solvent Solvent Solvent->Kinetic_Control Polar Aprotic (e.g., DMF) Solvent->Thermodynamic_Control Aprotic, Non-polar (e.g., THF) Temperature Temperature Temperature->Thermodynamic_Control Equilibration Conditions Methylating_Agent Methylating Agent Methylating_Agent->Kinetic_Control Specialized Reagents (e.g., under acidic cond.) N2_Isomer N-2 Isomer Kinetic_Control->N2_Isomer N1_Isomer N-1 Isomer Thermodynamic_Control->N1_Isomer

Caption: Factors influencing the regioselectivity of indazole N-methylation.

Experimental Protocols

Protocol 1: Selective N-1 Methylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position.[1][5]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[5]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-1 methylated indazole.

Protocol 2: Selective N-2 Methylation of 3-Methyl-6-nitro-1H-indazole (Kinetic Control Example)

This protocol is an example for achieving N-2 selectivity for a specific substrate.[5]

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Triethylenediamine (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

Procedure:

  • Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and triethylenediamine (1.0 equiv) in DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

  • Heat the reaction system to reflux and continue stirring for 6 hours.

  • After completion of the reaction (monitor by TLC or LC-MS), cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.[5]

Data Summary: Impact of Conditions on Regioselectivity

The following table summarizes literature findings on the effect of reaction conditions on the N-1:N-2 ratio for a model substrate.

SubstrateBaseSolventMethylating AgentN-1 : N-2 RatioReference
6-Nitro-1H-indazoleKOH-Dimethyl sulfate~1 : 1
6-Nitro-1H-indazole--Methyl iodideN-2 Selective
6-Nitro-1H-indazole--Diazomethane / BF₃·Et₂O75% Yield (N-1)
Methyl 1H-indazole-3-carboxylateCs₂CO₃DMFn-Pentyl bromide55 : 45
Methyl 1H-indazole-3-carboxylateNaHTHFn-Pentyl bromide>99 : 1
References
  • Alam, M. J., & Keating, M. J. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 1849–1863. [Link]

  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. [Link]

  • Dong, L., et al. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Development of a selective and scalable N 1-indazole alkylation. RSC Advances. (2024). [Link]

  • Butcher, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6825-6830. [Link]

  • Clemens, J., et al. (2022). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Synthesis, 54(14), 3215-3226. [Link]

  • Pfingstag, O., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(12), e202114757. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

  • Cheung, F. F., et al. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Organic Letters, 5(9), 1519–1521. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of organic chemistry, 71(14), 5392–5395. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Penning, T. D., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6303–6305. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Iodo vs. 3-Bromo-1-methyl-6-(trifluoromethoxy)-1H-indazole in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The 1H-indazole s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The 1H-indazole scaffold is a privileged core in medicinal chemistry, and its functionalization often relies on robust cross-coupling methodologies. This guide provides an in-depth technical comparison of two key building blocks: 3-iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole and 3-bromo-1-methyl-6-(trifluoromethoxy)-1H-indazole . We will explore their relative reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, supported by representative experimental data and mechanistic insights.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between the iodo and bromo analogs lies in the carbon-halogen bond dissociation energy (BDE). The C-I bond is inherently weaker than the C-Br bond. This translates to a lower activation energy for the oxidative addition of a palladium(0) catalyst to the C-I bond, which is often the rate-determining step in many cross-coupling catalytic cycles. Consequently, 3-iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole is generally more reactive, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its bromo counterpart.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The enhanced reactivity of the 3-iodoindazole is particularly evident in this reaction, often leading to higher yields under more benign conditions.

Comparative Performance in Suzuki-Miyaura Coupling
SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-1-Boc-1H-indazoleVarious ArylPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100 (MW)0.5>80
3-Bromo-1-butyl-1H-indazole-3-carboxamideVarious ArylPd(dppf)Cl₂·DCM (5)-K₂CO₃Dioxane/H₂ORT8-12Good
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O802High

Note: The data presented is for analogous systems and serves to illustrate the general reactivity trends.

As the table suggests, 3-iodoindazoles can undergo Suzuki-Miyaura coupling under microwave irradiation in a short amount of time with high yields. While room temperature couplings are possible with 3-bromoindazoles, they often require longer reaction times.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Haloindazole
  • To a microwave vial, add the 3-halo-1-methyl-6-(trifluoromethoxy)-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 eq.).

  • Add a solvent mixture, for example, 1,4-dioxane and water (4:1).

  • Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 0.5-12 hours), monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Accessing the Alkyne Moiety

The Sonogashira coupling provides a powerful means to install an alkyne group at the 3-position of the indazole core. Again, the higher reactivity of the C-I bond allows for more efficient coupling. It has been noted that for 3-iodoindazoles, N-protection is often necessary to achieve high yields in Sonogashira couplings.

Comparative Performance in Sonogashira Coupling
SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-1-protected-1H-indazoleVarious terminal alkynesPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF7048up to 99
3-Bromo-1,2-dionesVarious terminal alkynesPd(PPh₃)Cl₂ (10)CuI (10)Et₃NTHF/Et₃NReflux1-3Good

Note: The data presented is for analogous systems and serves to illustrate the general reactivity trends.

The high yields reported for Sonogashira couplings of 3-iodoindazoles underscore their utility as a reactive handle for introducing alkynyl functionalities.

Experimental Protocol: Sonogashira Coupling of a 3-Haloindazole
  • In a Schlenk flask, combine the N-protected 3-iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole (1.0 eq.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as DMF, followed by a degassed amine base (e.g., Et₃N, 3.0 eq.).

  • Add the terminal alkyne (1.1 eq.) and heat the reaction mixture to the desired temperature (e.g., 70 °C).

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being required for efficient coupling, especially for less reactive aryl bromides.

General Considerations for Buchwald-Hartwig Amination

While specific comparative data for our target molecules is scarce, the general principles of reactivity hold true. The 3-iodo derivative is expected to undergo amination under milder conditions than the 3-bromo analog. For the 3-bromoindazole, a more sophisticated catalyst system, likely employing a bulky biarylphosphine ligand (e.g., XPhos, RuPhos), may be necessary to achieve comparable efficiency.

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Haloindazole
  • To an oven-dried Schlenk tube, add the 3-halo-1-methyl-6-(trifluoromethoxy)-1H-indazole (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Conclusion: A Strategic Choice

The choice between 3-iodo- and 3-bromo-1-methyl-6-(trifluoromethoxy)-1H-indazole is a strategic one, dictated by the desired reactivity and the specific demands of the synthetic route.

  • 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole is the more reactive substrate, making it the preferred choice for achieving high yields under mild conditions and with shorter reaction times. This is particularly advantageous in complex syntheses where functional group tolerance is paramount.

  • 3-Bromo-1-methyl-6-(trifluoromethoxy)-1H-indazole , while less reactive, is often more cost-effective and can be a suitable option when the subsequent coupling reactions are robust and can tolerate more forcing conditions. Its lower reactivity can also be an advantage in sequential cross-coupling strategies where selective reaction at another, more reactive, halide is desired.

Ultimately, a thorough understanding of the principles of palladium-catalyzed cross-coupling reactions, combined with the specific goals of the research program, will guide the discerning scientist to the optimal choice of starting material.

References

  • Alcazar-Roman, L. M., Hartwig, J. F., Rheingold, A. L., Liable-Sands, L. M., & Guzei, I. A. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(18), 4618–4630. [Link]

  • Wagaw, S., & Buchwald, S. L. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(2), 343–353. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Alcazar-Roman, L. M., & Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(18), 4618-4630. [Link]

  • Ananikov, V. P. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(1), 12-22. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Reddy, T. J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]

  • El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ChemInform, 43(36). [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ChemRxiv. [Link]

  • Guchhait, S. K., & Kashyap, M. (2012). Palladium-Catalyzed Sonogashira-Coupling Conjoined C–H Activation: A Regioselective Tandem Strategy to Access Indolo- and Pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry, 77(21), 9747-9755. [Link]

  • Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 797-804. [Link]

  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5348-5351. [Link]

  • Kader, D. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 25881-25893. [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2969. [Link]

  • Sharma, P., & Kumar, V. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Guillaumet, G., et al. (2009). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Letters in Organic Chemistry, 6(5), 405-408. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Organic Letters, 7(24), 5469-5472. [Link]

  • Ley, S. V., & Leach, A. G. (2015).
Comparative

Comparative Lipophilicity Guide: 6-Trifluoromethoxy vs. 6-Trifluoromethyl Indazoles in Drug Design

Introduction The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, receptor modulators, and antimicrobial agents. Functionalizing the 6-posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, receptor modulators, and antimicrobial agents. Functionalizing the 6-position of the indazole ring with fluorinated moieties—specifically trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃)—is a field-proven strategy to optimize binding affinity, metabolic stability, and pharmacokinetics[1]. While both groups are highly electronegative and lipophilic, they exert distinct physicochemical effects on the parent molecule. This guide provides an objective comparison of their lipophilic profiles, the structural causality behind their behavior, and the experimental methodologies required for accurate quantification.

Physicochemical Properties & Structural Causality

Although -CF₃ and -OCF₃ are often considered interchangeable bioisosteres, their impact on a molecule's partition coefficient (LogP/LogD) is fundamentally different. Experimental data consistently shows that the -OCF₃ group is significantly more lipophilic than the -CF₃ group[2].

The Causality of Oxygen-Driven Lipophilicity: Counterintuitively, adding an oxygen atom—typically a polar, hydrogen-bond accepting element—increases the lipophilicity of the fluorinated group. The causality lies in the unique conformational behavior of the aryl-bound -OCF₃ group. In a 6-trifluoromethoxy indazole, the -OCF₃ moiety adopts a rigid, orthogonal conformation relative to the aromatic ring[3]. This is driven by two factors:

  • Steric Hindrance: Repulsion between the fluorine atoms and the adjacent aromatic protons forces the group out of the plane.

  • Negative Hyperconjugation: The oxygen lone pair ( nO​ ) donates electron density into the antibonding orbital of the C-F bond ( σC−F∗​ )[3].

This orthogonal geometry minimizes the oxygen's ability to participate in hydrogen bonding with surrounding water molecules. Instead, it exposes the highly hydrophobic CF₃ rotor to the solvent, thereby increasing the desolvation penalty and driving the molecule into lipophilic environments[4]. In contrast, the -CF₃ group in 6-trifluoromethyl indazole remains relatively coplanar or freely rotating without the geometric constraints of a bridging oxygen, resulting in a slightly lower overall lipophilicity.

Quantitative Data Comparison

The table below summarizes the core physicochemical differences between the two functional groups when attached to an aromatic system like indazole.

Property6-Trifluoromethyl (-CF₃) Indazole6-Trifluoromethoxy (-OCF₃) Indazole
Hansch Lipophilicity Parameter ( π ) +0.88+1.04
Pauling Electronegativity ( χ ) ~3.33.7
Preferred Aromatic Conformation Freely rotating / CoplanarOrthogonal to the aromatic plane
Inductive Electron Withdrawal Strong (-I)Very Strong (-I)
Resonance Effect NoneWeak (+R), restricted by orthogonality
Typical Δ LogP (vs. -H) +0.8 to +1.0+1.0 to +1.2

Experimental Methodology: LogD₇.₄ Determination

To objectively compare the lipophilicity of 6-CF₃ and 6-OCF₃ indazoles, the shake-flask method coupled with LC-MS/MS quantification is the gold standard. The following protocol is designed as a self-validating system by incorporating reference standards to ensure the thermodynamic integrity of the partitioning environment.

Workflow A Synthesize 6-CF3 & 6-OCF3 Indazole Derivatives B Purity Validation (>95% via HPLC/NMR) A->B C Shake-Flask Partitioning (n-Octanol / PBS pH 7.4) B->C D Phase Separation (Centrifugation at 3000g) C->D E LC-MS/MS Quantification of Aqueous & Lipid Phases D->E F LogD(7.4) Calculation & Data Analysis E->F

Experimental workflow for determining and validating LogD7.4 of fluorinated indazoles.

Step-by-Step Protocol: Shake-Flask LC-MS/MS Assay
  • System Equilibration:

    • Action: Vigorously mix equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow the phases to separate completely.

    • Causality: Pre-saturating the solvents ensures thermodynamic stability and prevents phase volume shifts during the actual assay, which would otherwise skew concentration calculations.

  • Compound Preparation & Spiking:

    • Action: Prepare 10 mM DMSO stock solutions of the 6-CF₃ indazole, 6-OCF₃ indazole, and a reference standard (e.g., Propranolol, known LogD ~1.2). Spike the compounds into the pre-equilibrated PBS phase to a final concentration of 10 µM.

    • Causality: Keeping the total DMSO concentration below 1% prevents the co-solvent from artificially altering the polarity of the aqueous phase.

  • Partitioning & Phase Separation:

    • Action: Add an equal volume of pre-equilibrated n-octanol to the spiked PBS. Shake mechanically at 300 rpm for 60 minutes at 25°C. Centrifuge the mixture at 3000 x g for 15 minutes.

    • Causality: Mechanical shaking maximizes interfacial contact for solute distribution, while centrifugation is critical to break any micro-emulsions that could cause aqueous carryover into the lipid phase.

  • LC-MS/MS Quantification:

    • Action: Carefully sample the octanol (top) and PBS (bottom) phases using separate, clean pipette tips. Dilute the octanol phase in methanol (1:100) and the PBS phase in mobile phase (1:10). Quantify peak areas using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis & Validation:

    • Action: Calculate LogD using the formula:

      LogD7.4​=log10​(Peak AreaPBS​×Dilution FactorPBS​Peak Areaoctanol​×Dilution Factoroctanol​​)
    • Self-Validation Check: The assay is only deemed valid if the calculated LogD of the reference standard (Propranolol) falls within ±0.1 log units of its established literature value.

Conclusion for Drug Development

When optimizing an indazole-based lead compound, the choice between a 6-CF₃ and 6-OCF₃ substituent should be dictated by the target's binding pocket and the desired pharmacokinetic profile. If the goal is to maximize membrane permeability and exploit a deep, hydrophobic binding pocket, the 6-OCF₃ group is superior due to its higher Hansch π value (+1.04) and unique orthogonal projection[1][2]. However, if lipophilic efficiency (LipE) is a concern, or if the parent molecule already suffers from poor aqueous solubility, the 6-CF₃ group (+0.88) may provide a better balance of metabolic stability and polarity[4].

Sources

Validation

A Comparative In Vitro Bioactivity Analysis of Trifluoromethoxy Indazole Analogs in Oncology Research

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Insights In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," forming...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Insights

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, is a widely employed strategy to enhance a compound's metabolic stability, membrane permeability, and target-binding affinity.[2] This guide provides an in-depth, comparative analysis of the in vitro bioactivity of trifluoromethoxy indazole analogs, offering valuable insights for researchers, scientists, and drug development professionals.

This document moves beyond a simple recitation of data, delving into the causality behind experimental choices and presenting a self-validating framework for the described protocols. Our objective is to furnish a comprehensive resource that not only presents comparative data but also empowers researchers to critically evaluate and design future generations of indazole-based therapeutics.

The Influence of Trifluoromethoxy Substitution: A Comparative Bioactivity Study

A key aspect of drug discovery is understanding the structure-activity relationship (SAR) – how subtle changes in a molecule's structure can profoundly impact its biological activity. To illustrate this, we will examine a series of 1H-indazole-3-amine derivatives and compare their in vitro anti-proliferative activity against a panel of human cancer cell lines.

A study on a series of indazole derivatives provides a compelling case for the nuanced effects of substituent choice.[3] The researchers synthesized and evaluated a range of analogs with different substitutions on a phenyl ring attached to the indazole core. Among these, analogs with fluorine-containing groups were of particular interest.

The data presented in the following table is synthesized from a study that systematically investigated the anti-proliferative effects of these compounds.[3]

Compound IDR Group (Substituent on Phenyl Ring)K562 (Leukemia) IC50 (µM)A549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)Hep-G2 (Liver) IC50 (µM)
5a 3-fluorophenyl9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31
5b 4-fluorophenyl>4012.51 ± 0.9819.32 ± 0.8815.34 ± 1.01
5f 4-trifluoromethoxyphenyl>4025.33 ± 1.5428.64 ± 1.9820.15 ± 1.43

Analysis of Bioactivity:

The results indicate that the nature and position of the substituent on the phenyl ring significantly influence the anti-cancer activity.[3] Notably, the analog with a 3-fluorophenyl group (5a ) demonstrated the most potent activity across the tested cell lines, with the exception of the K562 line. In contrast, the introduction of a 4-trifluoromethoxy group (5f ) led to a marked decrease in activity compared to the 3-fluoro analog.[3] This highlights the critical importance of substituent position and electronic effects in modulating the biological response. The study suggests the importance of the interposition fluorine substituent for antitumor activity.[3]

Experimental Methodologies: Ensuring Data Integrity

The reliability of any in vitro bioactivity comparison hinges on the robustness of the experimental protocols. The following section details the standard methodologies employed to generate the data presented above, providing a framework for reproducible and verifiable research.

Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (trifluoromethoxy indazole analogs and other derivatives). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Unraveling the Mechanism of Action: Targeting Kinase Signaling Pathways

The indazole scaffold is a well-established "hinge-binding" motif for many protein kinases.[4] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

While the precise kinase targets of the compared trifluoromethoxy indazole analogs may vary, a common mechanism of action for many indazole derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). These receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Below is a simplified representation of a generic RTK signaling pathway that can be targeted by indazole-based kinase inhibitors.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Ligand->RTK Binding P1 Dimerization & Autophosphorylation RTK->P1 Activation P2 Recruitment of Adapter Proteins P1->P2 P3 RAS-RAF-MEK-ERK Pathway P2->P3 P4 PI3K-AKT-mTOR Pathway P2->P4 P5 Cell Proliferation, Survival, Angiogenesis P3->P5 P4->P5 Inhibitor Trifluoromethoxy Indazole Analog Inhibitor->P1 Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of trifluoromethoxy indazole analogs.

Conclusion and Future Directions

This guide provides a comparative overview of the in vitro bioactivity of trifluoromethoxy indazole analogs, highlighting the critical role of structure-activity relationships in drug design. The presented data, while derived from a specific study, underscores a broader principle: the potency and efficacy of indazole-based compounds are exquisitely sensitive to the nature and placement of their substituents.

The trifluoromethoxy group remains a valuable tool in the medicinal chemist's arsenal, capable of enhancing key pharmacokinetic properties. However, as the comparative data illustrates, its incorporation must be guided by a thorough understanding of the target's binding pocket and the overall electronic and steric landscape of the molecule.

Future research should focus on the synthesis and evaluation of a broader range of trifluoromethoxy indazole analogs to establish a more comprehensive SAR. Furthermore, detailed mechanistic studies, including kinase profiling and in vivo efficacy models, will be crucial in translating the in vitro potential of these compounds into clinically viable cancer therapeutics.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Polycyclic Aromatic Compounds. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (Y. Semantic Scholar. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

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Comparative

comparing leaving group efficacy of 3-iodo vs 3-chloro indazoles in metal-catalyzed reactions

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs. Functionalization at the C3 position is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs. Functionalization at the C3 position is a critical step in exploring the structure-activity relationship (SAR) of indazole-based libraries. For transition-metal-catalyzed cross-coupling reactions, the choice of the C3-halogen leaving group—specifically 3-iodo versus 3-chloro—dictates the catalytic system, reaction conditions, and ultimately, the synthetic success.

As an Application Scientist, I have evaluated the causality behind these reactivity profiles. This guide objectively compares the leaving group efficacy of 3-iodo- and 3-chloroindazoles, providing mechanistic insights, empirical data, and self-validating experimental protocols to help you select the optimal substrate for your synthetic workflows.

Mechanistic Causality: Oxidative Addition & Bond Dissociation

The fundamental difference in leaving group efficacy between 3-iodo- and 3-chloroindazoles lies in their bond dissociation energies (BDE). The C–I bond is significantly weaker than the C–Cl bond. In standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), the first step of the catalytic cycle is the oxidative addition of the Pd(0) species into the carbon-halogen bond.

For 3-iodoindazoles, oxidative addition is rapid and thermodynamically favorable, allowing reactions to proceed under mild conditions (often at room temperature or with brief microwave irradiation). Conversely, the high activation energy required to cleave the C–Cl bond in 3-chloroindazoles makes oxidative addition the rate-limiting step. Overcoming this barrier traditionally required harsh heating and strong bases, which often led to substrate degradation. Today, unlocking 3-chloro reactivity relies on highly electron-rich, bulky ligands (such as Buchwald's dialkylbiaryl phosphines) to accelerate oxidative addition, or entirely different mechanistic paradigms like dual copper/photoredox catalysis.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 3-Haloindazole PdII Pd(II) Intermediate [Indazole-Pd-X] OxAdd->PdII Fast for I, Slow for Cl Trans Transmetalation PdII->Trans + Nucleophile RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Regeneration Prod C3-Substituted Indazole RedEl->Prod

Pd-catalyzed cycle showing oxidative addition dependency on halogen type.

Performance Comparison: Empirical Data

The following table synthesizes quantitative data comparing the two leaving groups across various metal-catalyzed transformations.

Reaction TypeSubstrateCatalyst SystemConditionsYield (%)Reactivity Profile
Suzuki-Miyaura 3-IodoindazolePd(PPh₃)₄ (5 mol%)Dioxane/H₂O, MW, 120 °C, 40 min75–87%Excellent leaving group; proceeds rapidly under mild microwave heating[1].
Suzuki-Miyaura 3-ChloroindazolePd precatalyst (P1/P2)Dioxane/H₂O, 100 °C, 15 h80–95%Requires specialized Buchwald precatalysts to overcome the C-Cl bond strength[2].
Heck Coupling 3-IodoindazolePd(OAc)₂ (5 mol%)DMF, 125 °C, 2 h70–85%Highly efficient for C3-vinylation; standard Pd sources are sufficient[3].
sp³ C–N Coupling 3-ChloroindazoleCuTC + Ir(F-Meppy)₂Blue LED (34W), RT, 1 h60–90%Chloro acts as an orthogonal handle in dual photoredox/Cu catalysis[4].

3-Iodoindazole: The Benchmark for Mild Cross-Coupling

Due to its superior leaving group efficacy, 3-iodoindazole is the benchmark substrate for rapid library generation. It allows for the use of generic, inexpensive palladium sources (like Pd(PPh₃)₄ or Pd(OAc)₂) without the need for complex ligand design. A notable advantage is its compatibility with microwave-assisted synthesis, which drastically reduces reaction times from days to minutes while maintaining high functional group tolerance.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Iodoindazole

This self-validating protocol utilizes microwave irradiation to achieve rapid C3-vinylation or arylation. The causality behind using a biphasic solvent system (Dioxane/H₂O) is to ensure the solubility of both the organic indazole and the inorganic base (Na₂CO₃), which is crucial for the transmetalation step[1].

Materials:

  • 3-Iodo-1H-indazole (1.0 mmol)

  • Pinacol vinyl boronate or Aryl boronic acid (2.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • 2M Aqueous Na₂CO₃ (2.0 mL)

  • 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole, the boronate ester, and Pd(PPh₃)₄.

  • Solvent Addition: Add 1,4-dioxane followed by the 2M aqueous Na₂CO₃ solution.

  • Degassing: Purge the vial with argon for 5 minutes to remove dissolved oxygen, which prevents the oxidative degradation of the Pd(0) catalyst. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 40 minutes.

  • Workup: Allow the vessel to cool to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the C3-substituted indazole.

3-Chloroindazole: Pushing the Boundaries with Dual Catalysis

While 3-chloroindazole is less reactive in standard cross-couplings, it is highly valuable when orthogonal functionalization is required (e.g., selectively reacting an iodo group at the C5 position while leaving the C3-chloro intact).

To functionalize the C3-chloro position, advanced methodologies are required. The MacMillan group pioneered a groundbreaking approach using dual copper and photoredox catalysis to achieve decarboxylative sp³ C–N couplings[5]. In this system, the 3-chloroindazole does not undergo standard oxidative addition. Instead, it acts as a nitrogen nucleophile that coordinates with a Cu(I) catalyst, which then intercepts an alkyl radical generated by the photocatalytic decarboxylation of an alkyl carboxylic acid.

G Light Blue LED (34W) IrCat Ir(III) Photocatalyst Light->IrCat Excitation AlkylRad Alkyl Radical (from Carboxylic Acid) IrCat->AlkylRad SET / Decarboxylation CuI Cu(I) Catalyst CuII Cu(II)-Amido Complex (+ 3-Chloroindazole) CuI->CuII + Nucleophile CuIII Cu(III) Complex CuII->CuIII + Alkyl Radical CuIII->CuI Catalyst Regeneration Prod N-Alkyl Indazole CuIII->Prod Reductive Elimination

Dual Cu/photoredox catalytic cycle overcoming 3-chloroindazole inertness.

Protocol 2: Decarboxylative sp³ C–N Coupling of 3-Chloroindazole

This protocol leverages the synergistic effect of light, an Iridium photocatalyst, and a Copper catalyst to forge sp³ C–N bonds at room temperature, bypassing the high energy barrier of C–Cl oxidative addition[6].

Materials:

  • 3-Chloro-1H-indazole (1.0 mmol)

  • Alkyl carboxylic acid (1.5 mmol)

  • Ir(F-Meppy)₂(dtbbpy)PF₆ (1 mol%)

  • CuTC (Copper(I) thiophene-2-carboxylate) (10 mol%)

  • BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) (2.0 mmol)

  • Anhydrous DMSO (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a Teflon septum and magnetic stir bar, add 3-chloro-1H-indazole, the alkyl carboxylic acid, Ir(F-Meppy)₂(dtbbpy)PF₆, and CuTC.

  • Solvation & Base Addition: Evacuate and backfill the vial with nitrogen (3 times). Add anhydrous DMSO via syringe, followed by the BTMG base. The base is critical for deprotonating the carboxylic acid, enabling single-electron transfer (SET) oxidation by the photocatalyst.

  • Irradiation: Stir the reaction mixture at room temperature under irradiation with a 34 W blue LED lamp for 1 to 2 hours. Maintain a cooling fan to ensure the reaction remains at ambient temperature.

  • Workup: Quench the reaction by diluting with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the N-alkylated 3-chloroindazole.

Conclusion & Selection Matrix

The decision between utilizing a 3-iodo or 3-chloro indazole should be driven by your specific synthetic strategy:

  • Choose 3-Iodoindazole when your primary goal is rapid, high-yielding C3-functionalization (arylation, vinylation, alkynylation) using standard, cost-effective palladium catalysts under mild conditions.

  • Choose 3-Chloroindazole when you require orthogonal reactivity (e.g., performing chemistry at other positions of the indazole ring first) or when utilizing advanced catalytic paradigms like dual metallaphotoredox catalysis to achieve complex sp³ C–N couplings.

References

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 23(8), 2051.[Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). "Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation." Journal of the American Chemical Society, 135(34), 12877-12885.[Link]

  • Liang, Y., Zhang, X., & MacMillan, D. W. (2018). "Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis." Nature, 559(7712), 83-88.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

As a novel heterocyclic compound, 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole is integral to innovative research and development. However, its complex structure, containing both iodine and a trifluoromethoxy group,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel heterocyclic compound, 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole is integral to innovative research and development. However, its complex structure, containing both iodine and a trifluoromethoxy group, necessitates a rigorous and informed approach to waste management. This guide provides a detailed protocol for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is not merely a matter of best practice but a critical component of regulatory compliance and corporate responsibility.

Core Safety Principles and Hazard Identification

Understanding the inherent hazards of a chemical is the foundation of its safe management. The specific molecular structure of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole—a halogenated and fluorinated organic compound—places it in a distinct hazardous waste category.

Causality of Segregation: The presence of iodine (a halogen) and fluorine in the trifluoromethoxy group means this compound requires disposal as halogenated organic waste .[1][2] This segregation is critical because halogenated compounds necessitate high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydroiodic and hydrofluoric acid) produced during decomposition.[3] Mixing this waste with non-halogenated solvents can contaminate large volumes of less hazardous material, significantly increasing disposal costs and environmental risk.[4]

Hazard Summary: The compound presents multiple health risks as classified under the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Essential Protective Measures:

  • Engineering Controls: All handling of solid 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[6]

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Chemical-resistant nitrile gloves. Dispose of contaminated gloves immediately after use in accordance with applicable laws.[7]

    • Body Protection: A properly fastened laboratory coat.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of waste containing 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole.

Step 1: Waste Segregation and Collection

This is the most critical step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions and regulatory violations.

  • Designate a Waste Container: Procure a dedicated, sealable hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[5]

  • Labeling: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole ".[6][8] Do not use abbreviations or chemical formulas.[8]

  • Solid Waste: Collect all solid waste, including residual powder, contaminated weighing paper, and disposable lab equipment (e.g., pipette tips, gloves), directly into the designated container.[6] Use tools that minimize dust generation.[5]

  • Liquid Waste: Solutions containing this compound must also be collected in a compatible, labeled hazardous waste container designated for Halogenated Organic Liquids .[8]

  • Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [1][4][6]

Step 2: Decontamination of Laboratory Glassware

"Empty" containers that have held this compound are still considered hazardous waste until properly decontaminated.

  • Procedure: Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).[5]

  • Rinsate Collection: Crucially, all solvent rinsate from this decontamination process is now considered halogenated hazardous waste. It must be collected and added to your designated "Halogenated Organic Waste" liquid container.[5]

Step 3: On-Site Storage

Proper storage while awaiting pickup is essential for laboratory safety.

  • Secure Closure: Keep the hazardous waste container tightly sealed at all times, except when actively adding waste.[4][8]

  • Location: Store the container in a designated, secondary containment-equipped Satellite Accumulation Area within your laboratory. This area should be away from incompatible materials such as strong acids, bases, or oxidizing agents.[5]

Step 4: Final Disposal

The ultimate disposal must be handled by certified professionals.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the waste container.[6][7]

  • Methodology: The standard and required method for destroying halogenated organic compounds is high-temperature incineration at a licensed facility.[3][5]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep or scoop up the material, avoiding dust creation, and place it in the labeled hazardous waste container.[7]

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.[8]

    • Alert colleagues and notify your institution's EHS or emergency response team immediately.[8]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10]

    • Inhalation: Move the affected person to fresh air.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[10]

    • In all cases of exposure, seek immediate medical attention. [9]

Disposal Decision Workflow

The following diagram provides a visual summary of the logical steps and decision points in the disposal process for 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole.

G cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Collection & Decontamination cluster_2 Phase 3: Final Disposition A Waste Generation (Solid Compound or Solution) B Identify Waste Type A->B C Solid Waste (e.g., powder, contaminated gloves) B->C Solid D Liquid Waste (e.g., solutions, rinsate) B->D Liquid E Contaminated Glassware B->E Glassware F Place in Labeled 'Halogenated Organic Waste' Solid Container C->F G Place in Labeled 'Halogenated Organic Waste' Liquid Container D->G H Perform Triple Rinse with Organic Solvent E->H I Store Sealed Container in Satellite Accumulation Area F->I G->I H->G Collect Rinsate J Contact EHS for Pickup and Professional Disposal (High-Temp Incineration) I->J

Disposal workflow for 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole.

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Unknown Source. Hazardous Waste Segregation. [Link]

  • NextSDS. 3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Tyco Fire Protection Products. Safety Data Sheet. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-tested procedures for the...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-tested procedures for the safe handling and disposal of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole. While specific toxicological data for this compound is not extensively published, its structure—containing an iodinated indazole core and a trifluoromethoxy group—necessitates a cautious and well-planned approach. The protocols outlined below are synthesized from best practices for handling analogous halogenated, fluorinated, and heterocyclic aromatic compounds.

Hazard Identification and Risk Assessment

The primary principle when handling a compound with limited safety data is to treat it as potentially hazardous. The risk profile is inferred from its structural components:

  • Iodinated Aromatic System: Organo-iodine compounds can have variable toxicity and may be harmful if ingested, inhaled, or absorbed through the skin.

  • Trifluoromethoxy Group (-OCF3): Fluorinated compounds are often biologically active and can be persistent.[1] The trifluoromethoxy group is a strong electron-withdrawing moiety which can influence the molecule's reactivity and metabolic profile. Safety data for analogous compounds like 3-(Trifluoromethoxy)benzaldehyde indicate that they can cause serious skin and eye irritation.[2][3]

  • Indazole Core: This heterocyclic scaffold is common in biologically active molecules. Similar indazole derivatives require careful handling to avoid exposure.[4]

Based on these considerations, exposure via inhalation of dust, skin/eye contact, and ingestion should be rigorously prevented.

Personal Protective Equipment (PPE): Your Primary Defense

Consistent and correct use of appropriate PPE is mandatory.[4][5] The following table outlines the minimum required PPE for handling 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole.

PPE Category Item Specification Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards.[6] A face shield should be worn over goggles during procedures with a high splash risk (e.g., solution transfers, quenching).Protects eyes and face from splashes of the compound in solid or solution form. Safety glasses are insufficient as they do not provide a seal against airborne particles or splashes.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves (minimum thickness of 4 mil) are required. Consider double-gloving for extended operations or when handling solutions.Prevents direct skin contact.[4] Gloves must be inspected for tears before use and changed immediately if contamination is suspected, or every 30-60 minutes during continuous handling.[9]
Body Protection Flame-Resistant Laboratory CoatMust be fully buttoned with tight-fitting cuffs.Protects skin and personal clothing from contamination.[4][6]
General Clothing Full-Length Pants & Closed-Toe ShoesPants should be made of non-synthetic material. Shoes must fully cover the feet.Ensures no exposed skin on the lower body, preventing accidental contact with spills.[4]
Respiratory Protection NIOSH-Approved RespiratorAn N95-rated respirator or higher is required when handling the solid powder outside of a certified chemical fume hood or glovebox.Prevents inhalation of fine particles of the compound, which is a primary route of exposure.[4]

Engineering Controls: Containing the Hazard

All operations involving 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole, including weighing, solution preparation, and reaction setup, must be performed within a certified chemical fume hood. This is the most critical engineering control for minimizing inhalation exposure. Verify the fume hood's certification and ensure proper airflow before beginning any work.

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure procedural integrity.

Step 1: Preparation

  • Verify Fume Hood Functionality: Check the certification sticker and airflow monitor.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood before introducing the compound. This minimizes traffic in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

Step 2: Handling the Solid Compound

  • Weighing: Use a disposable weigh boat. Handle the container and spatula carefully to avoid generating airborne dust.

  • Taring and Transfer: Place the weigh boat on the balance inside the fume hood. Tare the balance. Carefully transfer the desired amount of solid. If any material is spilled, decontaminate the area immediately (see Step 4).

  • Closing: Securely close the primary container immediately after weighing.

Step 3: Preparing Solutions

  • Solvent Addition: Add the weighed solid to the solvent vessel inside the fume hood.

  • Controlled Dissolution: Add the solid to the solvent slowly to prevent splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

Step 4: Post-Handling Decontamination

  • Equipment: Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. A standard laboratory detergent wash followed by a solvent rinse (e.g., ethanol or acetone) is typically sufficient.

  • Surfaces: Wipe down the work surface inside the fume hood with a suitable solvent or a detergent solution.

  • PPE Removal: Remove gloves and dispose of them as solid hazardous waste. Wash hands thoroughly with soap and water after exiting the lab.

Disposal Plan: Managing Chemical Waste

Improper disposal poses a risk to both personnel and the environment.[4] All waste must be treated as hazardous.

A. Waste Segregation

  • Solid Waste: All disposables that have touched the compound (e.g., gloves, weigh boats, paper towels, contaminated silica gel) must be collected in a dedicated, clearly labeled hazardous waste bag or container kept inside the fume hood.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a sealed, clearly labeled hazardous waste container. The container should be compatible with the solvents used.

B. Treatment of Iodinated Liquid Waste

Due to the presence of iodine, it is best practice to treat the liquid waste stream to reduce the organo-iodine content before final disposal. This minimizes the potential for the formation of volatile iodine species. A common laboratory-scale method involves treatment with a reducing agent.

  • Quenching: To the collected liquid waste, slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Monitoring: Continue adding the thiosulfate solution until the characteristic brown/yellow color of iodine is no longer present.

  • Final Disposal: The resulting quenched solution should be collected in the appropriate aqueous or organic hazardous waste container, as determined by the primary solvent system.

This process is conceptually similar to industrial methods for recovering iodine from iodinated organic waste streams, which often involve oxidation or reduction to convert the iodine to a more manageable form.[10][11][12]

Safe Handling Workflow

The following diagram outlines the complete, self-validating workflow for handling 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole, from receipt of the material to its final disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Receive Receive Compound Store Store in Designated Area Receive->Store Prep Assemble Equipment in Fume Hood Store->Prep Don_PPE Don Full PPE Prep->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Reaction Perform Experiment Prepare_Sol->Reaction Decontaminate Decontaminate Surfaces & Glassware Reaction->Decontaminate Segregate_Liquid Segregate Liquid Waste Reaction->Segregate_Liquid Segregate_Solid Segregate Solid Waste Decontaminate->Segregate_Solid Dispose Dispose via Certified Hazardous Waste Route Segregate_Solid->Dispose Quench Quench Liquid Waste (e.g., Na2S2O3) Segregate_Liquid->Quench Quench->Dispose

Caption: End-to-end workflow for 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole.

References

  • Department of Chemistry and Biochemistry. Flame Resistant PPE. University of Arizona. [Link]

  • O’Hagan, D. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

  • Tyco Fire Protection Products. (2023). SAFETY DATA SHEET. [Link]

  • Health.vic. (2024). Pesticide use and personal protective equipment. [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • IAEA. (1974). Iodine scrubbing from off-gas with concentrated nitric acid. [Link]

  • Idaho National Laboratory. (2011). Methods of Gas Phase Capture of Iodine from Fuel Reprocessing Off-Gas: A Literature Survey. [Link]

  • Angene Chemical. (2024). Safety Data Sheet. [Link]

  • Google Patents. (2003).
  • European Patent Office. (1999). A PROCESS FOR THE RECOVERY OF IODINE FROM AQUEOUS SOLUTIONS CONTAINING IODINATED ORGANIC COMPOUNDS. [Link]

  • Google Patents. (1969).

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